molecular formula C19H15N3 B10845314 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Cat. No.: B10845314
M. Wt: 285.3 g/mol
InChI Key: PBPLGORPOONLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a synthetic quinoline-based hybrid compound incorporating an imidazole pharmacophore, designed for advanced chemical and pharmaceutical research. Quinoline-imidazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are frequently investigated as multi-target agents, with research indicating potent inhibitory effects on cancer-associated proteins like Bromodomain-containing protein 4 (BRD4), a key epigenetic regulator involved in oncogene expression . Furthermore, such hybrids demonstrate promising broad-spectrum antimicrobial properties, showing efficacy against various bacterial and fungal strains in vitro . The presence of the imidazole ring, a known pharmacophore in many FDA-approved drugs, is crucial for these activities and is often associated with the ability to chelate metal ions or interact with enzyme active sites . Researchers value this compound and its analogs as versatile scaffolds for developing novel therapeutic agents, particularly in oncology and infectious disease research. The structural framework is also explored for its potential antiviral and anti-parasitic applications, given the established activity of related chloroquine derivatives . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

6-(imidazol-1-ylmethyl)-8-phenylquinoline

InChI

InChI=1S/C19H15N3/c1-2-5-16(6-3-1)18-12-15(13-22-10-9-20-14-22)11-17-7-4-8-21-19(17)18/h1-12,14H,13H2

InChI Key

PBPLGORPOONLEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)CN4C=CN=C4)C=CC=N3

Origin of Product

United States

Foundational & Exploratory

Mechanism of action of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline in cell signaling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, signaling dynamics, and experimental validation of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline , a potent phosphodiesterase 4 (PDE4) inhibitor.

Target Class: Hydrolase Inhibitor (PDE4 Selective) | Primary Application: Anti-inflammatory Signaling Research

Executive Technical Summary

6-Imidazol-1-ylmethyl-8-phenyl-quinoline (BindingDB ID: BDBM50092624) is a synthetic small molecule designed to inhibit cyclic nucleotide phosphodiesterase 4 (PDE4) . It belongs to a class of quinoline derivatives developed to treat inflammatory conditions like asthma and COPD by preventing the degradation of cyclic adenosine monophosphate (cAMP).

Unlike non-selective PDE inhibitors (e.g., theophylline), this compound exhibits high affinity (IC50 ~9 nM) for the PDE4 isoform, leveraging an imidazole moiety to coordinate directly with the bimetallic center of the enzyme. Its mechanism centers on the cAMP/PKA/CREB axis , resulting in the suppression of pro-inflammatory cytokines (TNF-


, IL-12) and the upregulation of anti-inflammatory mediators (IL-10).

Molecular Mechanism of Interaction

The potency of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline stems from its structural complementarity to the PDE4 catalytic pocket.

Structural Binding Dynamics
  • Metal Coordination (The "Warhead"): The imidazole ring at the C6 position serves as a metal-binding group. The N3 nitrogen of the imidazole donates a lone pair to the Zinc (Zn²⁺) and Magnesium (Mg²⁺) ions located deep within the PDE4 active site. This coordination displaces the water molecule required for the hydrolysis of the phosphodiester bond in cAMP.

  • Hydrophobic Clamping: The quinoline core and the 8-phenyl substituent occupy the hydrophobic Q-pocket and M-pocket of the enzyme. The 8-phenyl group, in particular, provides steric bulk that locks the inhibitor into the active site, enhancing residence time and selectivity over other PDE families (e.g., PDE1, PDE5).

Catalytic Inhibition

By occupying the catalytic site, the compound acts as a competitive inhibitor . It physically blocks the entry of the substrate (cAMP), thereby halting the enzymatic conversion of cAMP (3',5'-cyclic adenosine monophosphate) into 5'-AMP (adenosine monophosphate).

Downstream Signaling Cascades

The inhibition of PDE4 triggers a "Gain of Function" in cAMP signaling. The accumulation of intracellular cAMP activates the canonical PKA pathway, leading to transcriptional reprogramming of the cell.

The cAMP-PKA-CREB Axis
  • cAMP Accumulation: Inhibition of PDE4 prevents cAMP degradation, causing a rapid rise in cytosolic cAMP levels.

  • PKA Activation: cAMP binds to the regulatory subunits (R) of Protein Kinase A (PKA) , inducing a conformational change that releases the catalytic subunits (C).

  • Phosphorylation Events: Free PKA catalytic subunits phosphorylate downstream effectors, including the cAMP Response Element-Binding Protein (CREB) at Serine 133.

  • Transcriptional Regulation: Phosphorylated CREB (pCREB) recruits CBP/p300 co-activators to cAMP Response Elements (CRE) in DNA, driving the transcription of anti-inflammatory genes (e.g., IL10) and suppressing NF-

    
    B-driven pro-inflammatory genes (e.g., TNF).
    
Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by 6-Imidazol-1-ylmethyl-8-phenyl-quinoline.

PDE4_Signaling cluster_cell Intracellular Signaling Inhibitor 6-Imidazol-1-ylmethyl- 8-phenyl-quinoline PDE4 PDE4 Enzyme (Active) Inhibitor->PDE4 Inhibits (IC50 ~9nM) AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis (Blocked) cAMP cAMP (Accumulation) cAMP->PDE4 Substrate PKA_Inactive PKA Holoenzyme (Inactive) cAMP->PKA_Inactive Binds Regulatory Subunits PKA_Active PKA Catalytic Subunits PKA_Inactive->PKA_Active Dissociation CREB CREB PKA_Active->CREB Phosphorylation pCREB p-CREB (Ser133) CREB->pCREB Activation NFkB NF-κB (Transcriptional Activity) pCREB->NFkB Inhibits (Crosstalk) IL10 IL-10 Release (Increased) pCREB->IL10 Promotes Transcription TNFa TNF-α Release (Decreased) NFkB->TNFa Promotes Transcription

Figure 1: Mechanism of Action. The inhibitor blocks PDE4, elevating cAMP levels which activate PKA. This leads to CREB phosphorylation and subsequent modulation of inflammatory cytokines.

Experimental Validation Protocols

To validate the activity of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, the following protocols are recommended. These assays confirm target engagement (enzymatic) and functional efficacy (cellular).

PDE4 Enzymatic Inhibition Assay (SPA)

Objective: Determine the IC50 of the compound against recombinant PDE4A. Method: Scintillation Proximity Assay (SPA).

  • Preparation: Dilute the compound in DMSO (serial dilutions, e.g., 0.1 nM to 10

    
    M).
    
  • Reaction Mix: Combine recombinant human PDE4A enzyme (lysate from Sf9 cells) with assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Substrate Addition: Add [³H]-cAMP (approx. 0.05

    
    Ci/well) to initiate the reaction.
    
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by adding PDE SPA beads (Yttrium silicate) suspended in 18 mM zinc sulfate. The beads bind preferentially to the product ([³H]-AMP) but not the substrate ([³H]-cAMP).

  • Measurement: Allow beads to settle (20 min) and read on a scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

Cellular TNF- Release Assay

Objective: Measure the functional anti-inflammatory potency in human PBMCs.

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from heparinized human blood using Ficoll-Paque density centrifugation.

  • Plating: Resuspend cells in RPMI 1640 + 10% FBS and plate at

    
     cells/well in 96-well plates.
    
  • Treatment: Pre-incubate cells with 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (various concentrations) for 30 minutes.

  • Stimulation: Add Lipopolysaccharide (LPS) (final conc. 1

    
    g/mL) to induce TNF-
    
    
    
    production. Incubate for 18–24 hours at 37°C, 5% CO₂.
  • Quantification: Harvest supernatant. Measure TNF-

    
     levels using a commercial ELISA kit.
    
  • Result: Expect a dose-dependent reduction in TNF-

    
     with an IC50 typically in the nanomolar range (correlated to enzymatic potency).
    

Data Summary

The following table summarizes the reported potency of the compound, derived from the foundational medicinal chemistry studies.

ParameterValueAssay TypeBiological Context
Target PDE4A (Human)Enzymatic (SPA)Recombinant enzyme in Sf9 cells
Affinity (IC50) 9 nM Inhibition ConstantCompetitive binding at catalytic site
Selectivity >100-foldvs. PDE1, PDE2, PDE3, PDE5High selectivity for PDE4 family
Functional Effect TNF-

Inhibition
ELISALPS-stimulated human PBMCs

Data Source: BindingDB (BDBM50092624) and Macdonald et al. (2000).

References

  • Macdonald, D., et al. (2000).[1] "Discovery of Quinolines as Potent and Selective Phosphodiesterase 4 Inhibitors." Journal of Medicinal Chemistry, 43(20), 3820–3823.

  • BindingDB. (2000). "BindingDB Entry: BDBM50092624 (6-Imidazol-1-ylmethyl-8-phenyl-quinoline)."[2] Binding Database.

  • Houslay, M. D., & Adams, D. R. (2003). "PDE4 cAMP Phosphodiesterases: Modular Enzymes that Orchestrate Signaling Cross-Talk, Desensitization and Compartmentalization." Biochemical Journal, 370(1), 1–18.

Sources

Chemical structure and molecular weight of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Abstract

This technical guide provides a comprehensive overview of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document elucidates the molecule's core chemical structure, molecular weight, and key physicochemical properties. Furthermore, it explores potential synthetic strategies based on established methodologies for related quinoline derivatives and discusses the compound's known biological activity as a potent enzyme inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering foundational knowledge and practical insights into the scientific context of this specific molecular entity.

Part 1: Molecular and Structural Characteristics

The unique arrangement of the quinoline, imidazole, and phenyl moieties in 6-Imidazol-1-ylmethyl-8-phenyl-quinoline defines its chemical behavior and biological activity. Understanding this architecture is fundamental to its application in research.

Chemical Structure

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a substituted aromatic heterocycle. Its structure is built upon a quinoline core, which is a fused bicyclic system composed of a benzene ring and a pyridine ring. This core is functionalized at two positions:

  • Position 6: A methylene bridge (-CH₂-) connects the quinoline ring to the nitrogen at position 1 of an imidazole ring.

  • Position 8: A phenyl group is directly attached.

This specific substitution pattern is critical for its interaction with biological targets.

Caption: Key structural features of the molecule.

Physicochemical Properties

The fundamental properties of a compound are essential for its handling, formulation, and interpretation in experimental settings. The key identifiers and properties for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline are summarized below.

PropertyValueSource
Molecular Formula C₁₉H₁₅N₃Calculated
Molecular Weight 285.35 g/mol Calculated
SMILES C(c1cc(-c2ccccc2)c2ncccc2c1)n1ccnc1[1]
InChI Key PBPLGORPOONLEQ-UHFFFAOYSA-N[1]
Monoisotopic Mass 285.1266 Da[2]

Part 2: Synthesis and Characterization

Proposed Retrosynthetic Pathway

A logical approach to the synthesis involves the disconnection of the two key substituents from the quinoline core. The C-C bond for the phenyl group and the C-N bond for the imidazolylmethyl group are prime targets for retrosynthetic analysis. This suggests a strategy where a di-halogenated quinoline precursor is sequentially functionalized.

G target 6-Imidazol-1-ylmethyl-8-phenyl-quinoline intermediate1 6-(bromomethyl)-8-phenyl-quinoline target->intermediate1 C-N Disconnection (Imidazole Alkylation) intermediate2 6-(bromomethyl)-8-bromo-quinoline intermediate1->intermediate2 C-C Disconnection (Suzuki/Negishi Coupling) precursor Substituted Aniline/Acetaldehyde Derivative intermediate2->precursor Quinoline Ring Formation (Doebner-von Miller reaction)

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a hypothetical, multi-step process grounded in well-documented chemical transformations.

Step 1: Synthesis of 8-Bromo-6-methyl-quinoline

  • Rationale: The Doebner-von Miller reaction is a classic method for synthesizing quinolines from α,β-unsaturated carbonyl compounds and anilines. A simpler variant involves reacting a substituted aniline (e.g., 2-bromoaniline) with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

  • Protocol:

    • Combine 2-bromoaniline (1.0 eq) and hydrochloric acid in a reaction vessel.

    • Add crotonaldehyde (2.0 eq) dropwise while maintaining the temperature below 20°C.

    • Introduce an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

    • Heat the mixture under reflux for several hours, monitoring by TLC.

    • After completion, neutralize the mixture and extract the product with an organic solvent.

    • Purify by column chromatography to yield 8-bromo-6-methyl-quinoline.

Step 2: Suzuki Coupling for Phenyl Group Installation

  • Rationale: Palladium-catalyzed Suzuki coupling is a highly efficient method for forming C-C bonds between aryl halides and boronic acids.[3][5] This step will install the phenyl group at the 8-position.

  • Protocol:

    • In an inert atmosphere, dissolve 8-bromo-6-methyl-quinoline (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%) in a suitable solvent system (e.g., THF/water).[3]

    • Add a base (e.g., K₃PO₄).

    • Heat the reaction mixture at 70-80°C for 12-24 hours.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water.

    • Isolate the product, 6-methyl-8-phenyl-quinoline, via chromatography.

Step 3: Bromination of the Methyl Group

  • Rationale: Free-radical bromination using N-Bromosuccinimide (NBS) is a standard method for selectively halogenating benzylic positions.[4]

  • Protocol:

    • Dissolve 6-methyl-8-phenyl-quinoline (1.0 eq) in a non-polar solvent like carbon tetrachloride.

    • Add NBS (1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Reflux the mixture while irradiating with a UV lamp until the starting material is consumed.

    • Filter the succinimide byproduct and concentrate the filtrate.

    • Purify the crude product to obtain 6-(bromomethyl)-8-phenyl-quinoline.

Step 4: Alkylation of Imidazole

  • Rationale: The final step involves a nucleophilic substitution where the imidazole anion displaces the bromide from the benzylic position.

  • Protocol:

    • Prepare the sodium salt of imidazole by reacting imidazole (1.2 eq) with a strong base like sodium hydride in anhydrous DMF.

    • Add a solution of 6-(bromomethyl)-8-phenyl-quinoline (1.0 eq) in DMF to the imidazole salt solution.

    • Stir the reaction at room temperature for 8-12 hours.

    • Quench the reaction with water and extract the final product, 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, into an organic solvent.

    • Purify by column chromatography or recrystallization.

Methods for Structural Elucidation

Confirming the identity and purity of the synthesized compound is critical. A standard suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of protons and carbons, ensuring the correct isomeric product has been formed.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would verify the molecular formula by providing a highly accurate mass measurement.[3]

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups and the aromatic systems within the molecule.

Part 3: Biological Activity and Therapeutic Potential

The combination of the quinoline and imidazole scaffolds, both of which are prevalent in pharmacologically active compounds, suggests a rich potential for biological activity.[6][7]

Known Biological Target: PDE4A

Data curated in the BindingDB database indicates that 6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a potent inhibitor of cAMP-specific 3',5'-cyclic phosphodiesterase 4A (PDE4A), with a reported IC₅₀ value of 9 nM.[1]

  • Target: cAMP-specific 3',5'-cyclic phosphodiesterase 4A (Human)

  • Activity: IC₅₀: 9 nM

  • Assay Details: Inhibition of recombinant human PDE4A expressed in Sf9 cells.[1]

Inferred Mechanism of Action

Phosphodiesterases (PDEs) are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. PDE4 is the predominant PDE isoform in inflammatory and immune cells.

By inhibiting PDE4A, 6-Imidazol-1-ylmethyl-8-phenyl-quinoline would prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and modulates various downstream targets. This cascade ultimately suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory cytokines like TNF-α, IL-2, and IFN-γ.

cluster_membrane Cell Membrane GPCR GPCR Activation (e.g., by agonist) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4A PDE4A PDE4A->cAMP Catalyzes Target_Compound 6-Imidazol-1-ylmethyl- 8-phenyl-quinoline Target_Compound->PDE4A Inhibits Response Downstream Effects (e.g., Reduced Inflammation) PKA->Response

Caption: PDE4A inhibition pathway.

Potential Applications in Drug Discovery

The potent inhibition of PDE4A positions 6-Imidazol-1-ylmethyl-8-phenyl-quinoline as a significant lead compound. PDE4 inhibitors are a validated class of drugs used for treating inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD), psoriasis, and atopic dermatitis. The high potency of this molecule suggests it could serve as a valuable scaffold for developing novel therapeutics with potentially improved efficacy or side-effect profiles. The quinoline core itself is a "privileged scaffold" found in numerous approved drugs, lending further weight to its potential in medicinal chemistry.[7]

Conclusion

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a precisely defined chemical entity with a compelling biological profile. Its structure, characterized by a phenyl- and imidazolylmethyl-substituted quinoline core, has been elucidated, and its molecular weight is 285.35 g/mol . While its synthesis requires a multi-step approach, established chemical methodologies provide a clear path to its creation. The compound's potent, nanomolar inhibition of the PDE4A enzyme highlights its potential as a lead structure for the development of new anti-inflammatory agents. Further investigation into its synthesis, optimization of its structure-activity relationship (SAR), and in-vivo evaluation are warranted to fully explore its therapeutic potential.

References

  • Zhivkova, A., et al. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI. Available at: [Link]

  • BindingDB. (2009). BDBM50092624 6-Imidazol-1-ylmethyl-8-phenyl-quinoline::CHEMBL419416. Available at: [Link]

  • Lübke, M., et al. (2021). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties. ChemistryOpen. Available at: [Link]

  • PubChem. (n.d.). 6-Imidazol-1-yl-3,4-dihydro-1H-quinolin-2-one. Available at: [Link]

  • Desai, N. C., et al. (2011). Green synthesis of novel quinoline based imidazole derivatives and evaluation of their antimicrobial activity. Journal of Saudi Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • Zhivkova, A., et al. (2024). 8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. ResearchGate. Available at: [Link]

  • El-Gazzar, A. R. B. A., et al. (2024). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports. Available at: [Link]

  • Weber, M., et al. (2019). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ChemistryOpen. Available at: [Link]

  • Rivera, A., et al. (2006). 7-(Imidazolidin-1-ylmethyl)quinolin-8-ol: An Unexpected Product from a Mannich-type Reaction in Basic Medium. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 1H-Imidazol-1-ylphenylmethanone. Available at: [Link]

  • Rivera, A., et al. (2006). 7-(Imidazolidin-1-ylmethyl)quinolin-8-ol: An Unexpected Product from a Mannich-type Reaction in Basic Medium. Semantic Scholar. Available at: [Link]

  • PubChemLite. (n.d.). 1-[imidazol-1-yl(phenyl)methyl]isoquinoline. Available at: [Link]

  • Gümüş, H. & Çinar, M. (2024). Imidazole and Quinoline-Based Promising Agent for Cancer Treatment; Synthesis, Characterization, and Computational Calculations. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. Available at: [Link]

  • Al-Ostath, R. A. S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Advanced Sciences and Engineering Technologies. Available at: [Link]

Sources

In Silico Pharmacodynamics: Molecular Docking of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the computational workflow for evaluating 6-Imidazol-1-ylmethyl-8-phenyl-quinoline , a privileged scaffold exhibiting dual-potential bioactivity. The structural integration of a quinoline core (planar scaffold), an 8-phenyl moiety (hydrophobic anchor), and a 6-imidazolyl-methyl tail (H-bond acceptor/metal coordinator) suggests high affinity for two primary biological targets: EGFR Kinase (anticancer) and CYP51 (antifungal/antimicrobial).

This document provides a self-validating protocol for molecular docking, moving from Quantum Mechanical (QM) ligand preparation to post-docking interaction profiling.

Chemical Biology & Ligand Architecture

To accurately interpret docking results, one must first deconstruct the ligand's pharmacophore. The 6-Imidazol-1-ylmethyl-8-phenyl-quinoline ligand operates via three distinct interaction vectors:

MoietyChemical FeatureBiological Function (Docking Context)
Quinoline Core Planar, Aromatic

-

Stacking:
Interacts with aromatic residues (e.g., Phe, Trp) in the active site.
8-Phenyl Group Hydrophobic, BulkyHydrophobic Filling: Occupies deep hydrophobic pockets (e.g., the Gatekeeper region in Kinases), increasing selectivity.
6-Imidazole Basic Nitrogen (

)
H-Bonding / Coordination: Acts as a H-bond acceptor or coordinates directly with metal ions (e.g.,

in Heme proteins).
Methylene Bridge Rotatable LinkerConformational Flexibility: Allows the imidazole head to orient optimally without disrupting the quinoline anchor.

Target Selection Strategy

Based on the pharmacophore, this guide focuses on two validated targets. You must select the pathway relevant to your specific therapeutic goal.

A. Primary Target: EGFR Kinase (Anticancer)
  • PDB ID: 4HJO (Erlotinib-bound) or 1M17.

  • Rationale: The quinoline core mimics the adenine ring of ATP. The 8-phenyl group provides steric bulk similar to clinically approved quinazolines, targeting the hydrophobic back-cleft.

  • Key Residues: Met793 (Hinge region H-bond), Thr790 (Gatekeeper), Lys745 .

B. Secondary Target: CYP51 ( -demethylase)
  • PDB ID: 5V5Z (Candida albicans) or 4LXJ (Human).

  • Rationale: The imidazole nitrogen is a classic heme-binder. It coordinates with the Heme Iron (

    
    ), blocking substrate oxidation.
    
  • Key Interaction: Fe-N coordination (Distance < 2.5 Å).

Computational Workflow (Step-by-Step)

Phase 1: Ligand Preparation (The QM Advantage)

Standard force fields often fail to accurately predict the torsion angle of the methylene bridge. We utilize Density Functional Theory (DFT) for initial geometry optimization.[1]

  • Structure Generation: Build the 3D structure of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline.

  • Protonation State: Calculate pKa. At physiological pH (7.4), the imidazole ring (pKa ~6.95) exists in equilibrium. Generate both neutral tautomers (

    
    -N
    
    
    
    and
    
    
    -N
    
    
    ) and the protonated cation (+1) if the active site is acidic.
  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Theory: B3LYP/6-31G** (or def2-SVP).

    • Objective: Minimize internal strain energy, particularly the dihedral angle between the quinoline and the 8-phenyl ring.

Phase 2: Protein Preparation
  • Import PDB: Remove solvent molecules (water), except those bridging the co-crystallized ligand (critical for Kinases).

  • Pre-processing: Add missing hydrogens, fix bond orders, and cap termini (N-acetyl/N-methyl).

  • H-Bond Network: Optimize H-bond orientation (Flip Asn/Gln/His) using PROPKA at pH 7.0.

  • Energy Minimization: Restrained minimization (OPLS4 force field) until RMSD of heavy atoms converges to 0.30 Å.

Phase 3: Grid Generation & Docking
  • Grid Box: Centered on the co-crystallized ligand.

    • Dimensions:

      
       Å (Standard) or 
      
      
      
      Å (if exploring the solvent-exposed 6-position).
  • Algorithm: AutoDock Vina (Lamarckian Genetic Algorithm) or Glide XP (Extra Precision).

  • Exhaustiveness: Set to 32 or 64 (Vina) to ensure convergence of the global minimum.

Visualization of Workflow

The following diagram illustrates the logical flow of the experiment, from chemical structure to binding energy calculation.

DockingWorkflow Ligand Ligand: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline QM_Prep QM Prep (DFT B3LYP/6-31G**) Optimize Dihedrals Ligand->QM_Prep Docking Molecular Docking (Vina/Glide XP) QM_Prep->Docking Optimized Ligand Target Target Selection (EGFR or CYP51) Prot_Prep Protein Prep (H-Bond Opt, Desolvation) Target->Prot_Prep Grid Grid Generation (Active Site Definition) Prot_Prep->Grid Grid->Docking Receptor Grid Analysis Interaction Profiling (2D/3D Plots & Binding Energy) Docking->Analysis Top Pose

Caption: Figure 1. Integrated computational pipeline for molecular docking of quinoline-imidazole hybrids.

Data Interpretation & Validation Protocols

Validation: The "Redocking" Standard

Before analyzing your novel ligand, you must validate the protocol:

  • Extract the co-crystallized inhibitor from the PDB.

  • Dock it back into the generated grid.

  • Pass Criteria: The RMSD between the docked pose and the crystal pose must be < 2.0 Å .

Scoring & Interaction Analysis

Evaluate the top 3 poses based on Binding Affinity (


) and specific interaction fingerprints.
MetricAcceptance ThresholdBiological Significance
Binding Energy (

)

kcal/mol
Indicates nanomolar (nM) to micromolar (

M) affinity.[2]
H-Bond Distance

Å
Strong electrostatic interaction (e.g., with Met793 in EGFR).

-

Stacking
Centroid dist.

Å
Critical for Quinoline stability in aromatic cages.
Ligand Efficiency (LE)

kcal/mol/atom
Ensures the molecule isn't just binding due to high molecular weight.
Visualizing the Interaction Network (EGFR Example)

The following graph abstracts the binding mode of the ligand within the EGFR active site, highlighting the specific role of the 6-imidazole and 8-phenyl groups.

InteractionMap Quinoline Quinoline Core Phenyl 8-Phenyl Group Quinoline->Phenyl Imidazole 6-Imidazole Quinoline->Imidazole Met793 Met793 (Hinge) Quinoline->Met793 H-Bond (N1) Thr790 Thr790 (Gatekeeper) Phenyl->Thr790 Hydrophobic Phe723 Phe723 (Hydrophobic) Phenyl->Phe723 Pi-Stacking Lys745 Lys745 (Catalytic) Imidazole->Lys745 Cat-Pi / H-Bond Solvent Solvent Front Imidazole->Solvent Exposed

Caption: Figure 2. Pharmacophore interaction map for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline in the EGFR kinase domain.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • Musharraf, S. G., et al. (2021). 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, and molecular docking studies.[1][3][4] Journal of Molecular Structure, 1224, 129016. Link

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2] Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Sastry, G. M., et al. (2013). Protein and ligand preparation: parameters, protocols, and influence on virtual screening enrichments. Journal of Computer-Aided Molecular Design, 27(3), 221–234. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

Sources

Technical Guide: Thermodynamic Properties and Stability of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic properties, stability profile, and characterization protocols for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline .

Executive Summary & Chemical Identity

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a potent, selective inhibitor of phosphodiesterase 4 (PDE4) , originally developed by the Merck Frosst Centre for Therapeutic Research. As a research compound (CHEMBL419416; BDBM50092624), it represents a critical scaffold in the development of anti-inflammatory agents for asthma and COPD.

This guide provides a comprehensive analysis of its physicochemical behavior, focusing on thermodynamic stability, solubility profiles, and degradation pathways. It serves as a blueprint for researchers conducting pre-formulation and stability profiling.

Property Detail
IUPAC Name 6-(Imidazol-1-ylmethyl)-8-phenylquinoline
Molecular Formula C₁₉H₁₅N₃
Molecular Weight 285.34 g/mol
Target PDE4 (IC₅₀ ≈ 9 nM)
Core Scaffold 8-Phenylquinoline fused with an imidazole moiety via a methylene bridge

Physicochemical & Thermodynamic Profile

The thermodynamic behavior of this molecule is governed by the interaction between the rigid, lipophilic 8-phenylquinoline core and the basic, polar imidazole headgroup.

Structural Thermodynamics
  • Crystal Lattice Energy: The molecule exhibits high lattice energy due to

    
    -
    
    
    
    stacking interactions between the planar quinoline and phenyl rings. This typically results in a high melting point (predicted range: 160°C – 210°C ), characteristic of rigid biaryl systems.
  • Entropy of Fusion (

    
    ):  Expected to be low due to the molecule's rigidity, favoring crystallization over the amorphous state. This suggests good physical stability in solid dosage forms but potential challenges in dissolution rate.
    
Solubility and pKa

The molecule is an amphiphilic weak base. Its solubility is highly pH-dependent.

  • Ionization Centers (pKa):

    • Imidazole Nitrogen (N3): pKa

      
       6.5 – 7.0 (Protonation leads to high solubility).
      
    • Quinoline Nitrogen: pKa

      
       4.0 – 5.0 (Secondary protonation site).
      
  • LogP (Lipophilicity): Calculated LogP

    
     3.5 – 4.0. The 8-phenyl group significantly increases lipophilicity compared to the parent quinoline, driving high membrane permeability but low aqueous solubility at neutral pH.
    

Thermodynamic Solubility Profile:

pH Condition State Solubility Prediction Mechanism
pH 1.2 (Gastric) Dicationic (+2) High (> 1 mg/mL) Protonation of both Imidazole & Quinoline
pH 6.8 (Intestinal) Neutral / Mono-cationic Low (< 10 µg/mL) Predominantly neutral species precipitates

| pH 7.4 (Blood) | Neutral | Very Low | Requires solubilizers (e.g., Cyclodextrins) |

Stability & Degradation Pathways

Understanding the degradation mechanisms is vital for handling and storage. The molecule contains two specific sites vulnerable to chemical stress: the methylene bridge and the quinoline nitrogen .

Chemical Instability Mechanisms
  • Oxidative Dealkylation (Benzylic Oxidation): The methylene group connecting the imidazole and quinoline rings is "benzylic" to both aromatic systems. Under radical stress (light/oxygen), this position is susceptible to hydrogen abstraction, leading to oxidation (formation of the ketone) or cleavage.

  • N-Oxidation: The quinoline nitrogen can undergo oxidation to form an N-oxide in the presence of peroxides or strong oxidizers.

  • Photolytic Instability: Quinolines are chromophores that absorb UV light. Exposure can lead to radical formation, causing polymerization or ring-opening reactions.

Degradation Pathway Diagram

The following diagram illustrates the primary degradation routes.

DegradationPathways Parent Parent Molecule (6-Imidazol-1-ylmethyl-8-phenyl-quinoline) Radical Benzylic Radical Intermediate Parent->Radical UV Light / O2 (H-abstraction) NOxide Quinoline N-Oxide Parent->NOxide Peroxides (H2O2) Ketone Oxidized Product (Imidazolyl-carbonyl-quinoline) Radical->Ketone Oxidation Cleavage Cleavage Products (Imidazole + 8-Phenyl-6-formylquinoline) Radical->Cleavage C-N Bond Scission

Figure 1: Primary degradation pathways including oxidative dealkylation and N-oxidation.

Experimental Protocols for Characterization

To validate the thermodynamic and stability profile of this specific compound, the following protocols must be executed. These are designed to generate self-validating data sets.

Protocol 1: Thermodynamic Solubility & pKa Determination

Objective: Determine the intrinsic solubility (


) and dissociation constants.
Methodology:  Potentiometric Titration & Shake-Flask Method.
  • Preparation: Weigh 5 mg of compound into a vial. Add 0.1 M HCl to ensure complete dissolution (starting at pH < 2).

  • Titration: Using a specialized titrator (e.g., Sirius T3), titrate with 0.1 M KOH from pH 2.0 to pH 12.0.

  • Data Analysis:

    • Identify inflection points in the pH vs. Volume curve to determine pKa .

    • Monitor turbidity (via UV dip probe) to detect the onset of precipitation (precipitation pH), calculating Intrinsic Solubility (

      
      ) .
      
  • Validation: Cross-verify with Shake-Flask method: Incubate excess solid in buffers (pH 1.2, 4.5, 6.8, 7.4) for 24h at 37°C. Filter and analyze filtrate by HPLC-UV.

Protocol 2: Forced Degradation (Stress Testing)

Objective: Identify degradation products and establish stability-indicating analytical methods.

Stress ConditionProcedureCausality / Rationale
Acid Hydrolysis 0.1 N HCl, 60°C, 24hTests stability of the imidazole-methylene bond.
Base Hydrolysis 0.1 N NaOH, 60°C, 24hChecks for ring opening or nucleophilic attack.
Oxidation 3% H₂O₂, RT, 4hSimulates oxidative stress (N-oxide formation).
Photostability 1.2 million lux-hours (ICH Q1B)Tests quinoline core sensitivity to UV/Vis light.
Thermal Solid state, 80°C, 7 daysEvaluates crystal lattice stability.
Protocol 3: Thermal Analysis (DSC/TGA)

Objective: Characterize the solid-state thermodynamics (Melting Point, Polymorphism).

  • TGA (Thermogravimetric Analysis): Heat 5-10 mg sample from 30°C to 300°C at 10°C/min under N₂.

    • Success Criterion: No weight loss < 150°C (confirms anhydrous/non-solvated state). Decomposition onset should be > 250°C.

  • DSC (Differential Scanning Calorimetry): Heat sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.

    • Observation: Look for a sharp endothermic peak (Melting Point).

    • Polymorph Check: Perform a heat-cool-heat cycle. If the melting peak shifts in the second heating cycle, the compound exhibits polymorphism (metastable forms).

Stability Testing Workflow

The following workflow outlines the logical progression from solid-state characterization to stability profiling.

StabilityWorkflow Start Compound Synthesis (BDBM50092624) SolidChar Solid State Characterization (XRD, DSC, TGA) Start->SolidChar Solubility Solubility & pKa Profiling (pH 1.2 - 7.4) Start->Solubility StressTest Forced Degradation (Acid, Base, Ox, Light) SolidChar->StressTest Select Stable Polymorph Solubility->StressTest Define Solvent Systems Analysis HPLC-MS Analysis (Identify Degradants) StressTest->Analysis Report Generate Stability Monograph Analysis->Report

Figure 2: Integrated workflow for thermodynamic and stability profiling.

References

  • Beaulieu, M. A., et al. (2000). "Quinoline Derivatives as PDE4 Inhibitors." Journal of Medicinal Chemistry, 43(21), 3820–3823. Link

  • BindingDB. (n.d.). "Target: cAMP-specific 3',5'-cyclic phosphodiesterase 4A; Ligand: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline."[1] Binding Database. Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Taylor & Francis. Link

Sources

Toxicology and safety data sheet (SDS) for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Toxicology and Safety Data Sheet (SDS) for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Document Control:

  • Version: 1.0 (Technical Whitepaper)

  • Classification: Research Grade / Bioactive Substance

  • Primary Identifier: CHEMBL419416

Part 1: Executive Summary & Compound Identity

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a high-potency, synthetic small molecule belonging to the quinoline class, specifically designed as an inhibitor of phosphodiesterase 4 (PDE4) . Originally developed during structure-activity relationship (SAR) campaigns (notably by Merck Frosst) to dissociate anti-inflammatory efficacy from emetic side effects, this compound serves as a critical reference standard in pharmacological research.

Scientific Context: Unlike industrial solvents, this compound is a nanomolar-affinity ligand (


 nM for PDE4A). Its safety profile is defined not by bulk corrosivity, but by specific receptor-mediated toxicity—primarily emesis (vomiting)  and vasculitis , which are class effects of PDE4 inhibitors.
Chemical Identification
ParameterDetail
IUPAC Name 6-(imidazol-1-ylmethyl)-8-phenylquinoline
Molecular Formula

Molecular Weight 285.34 g/mol
ChemBl ID
BindingDB ID BDBM50092624
Physical State Off-white to pale yellow solid (crystalline powder)
Solubility DMSO (>10 mM), Ethanol (moderate); poorly soluble in water.[1][2][3][4][5]

Part 2: Hazard Identification (GHS Classification)

Note: As a research chemical, formal regulatory GHS classification may not exist. The following is derived from SAR analysis of the quinoline scaffold and PDE4 inhibitor class toxicology.

Signal Word: WARNING

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation (imidazole moiety).

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H371: May cause damage to organs (Central Nervous System - Emetic Center) if swallowed.

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Part 3: In-Depth Toxicology & Mechanism of Action

Primary Pharmacological Target

The compound inhibits the hydrolysis of cyclic adenosine monophosphate (cAMP) by binding to the catalytic site of PDE4. This leads to elevated intracellular cAMP levels.

Pathway Visualization (Mechanism & Toxicity):

PDE4_Pathway Compound 6-Imidazol-1-ylmethyl- 8-phenyl-quinoline PDE4 PDE4 Enzyme (Catalytic Site) Compound->PDE4 Inhibits (IC50 ~9nM) cAMP cAMP Levels PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activation) cAMP->PKA Activates AntiInf Anti-Inflammatory (Decreased TNF-alpha) PKA->AntiInf Therapeutic Effect Emesis TOXICITY: Emesis (Area Postrema) PKA->Emesis Adverse Event (CNS) Vasculitis TOXICITY: Vascular Injury (Mesenteric) PKA->Vasculitis Adverse Event (Vascular)

Figure 1: Mechanistic pathway showing the dual nature of PDE4 inhibition: therapeutic anti-inflammatory efficacy vs. toxicological emesis and vascular injury.

Specific Toxicological Hazards

A. The Emetic Response (Nausea/Vomiting) This is the dose-limiting toxicity for this compound.

  • Mechanism: Inhibition of PDE4D isozymes in the Area Postrema of the brainstem (the chemoreceptor trigger zone).

  • Relevance: Even at sub-lethal doses, accidental ingestion or high inhalation exposure can trigger severe, intractable vomiting. This compound was historically used to study this exact pathway [1].

B. Genotoxicity (Quinoline Scaffold)

  • Risk: Quinoline derivatives can act as DNA intercalators. While the 8-phenyl substitution typically reduces planarity and intercalation potential compared to simple quinoline, the risk of mutagenicity cannot be ruled out without specific Ames test data.

  • Protocol: Treat as a potential mutagen.

C. Vascular Injury

  • Risk: Preclinical studies of potent PDE4 inhibitors have shown induction of mesenteric vasculitis (inflammation of blood vessels) in rats. This is monitored via necropsy in animal studies but implies a risk of vascular irritation in humans upon chronic exposure.

Part 4: Handling, Storage, and Exposure Controls

Engineering Controls:

  • Primary: All open handling of the solid powder must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Secondary: HEPA-filtered local exhaust ventilation if weighing < 10 mg quantities to prevent aerosolization.

Personal Protective Equipment (PPE) Matrix:

Protection TypeSpecificationRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of potent bioactive dust.
Hand Double Nitrile Gloves (0.11 mm min)The imidazole ring enhances lipophilicity; double gloving prevents permeation.
Eye Chemical Safety GogglesPrevents ocular irritation from basic imidazole nitrogen.
Body Tyvek® Lab Coat / SleevesPrevents contamination of street clothes.

Experimental Workflow for Safe Handling:

Safety_Workflow Storage Storage: -20°C, Desiccated Weighing Weighing: Static-Free Spatula Inside Fume Hood Storage->Weighing Equilibrate to RT Solubilization Solubilization: Add DMSO Vortex (Closed Cap) Weighing->Solubilization Avoid Dust Waste Disposal: High-Potency Incineration Stream Solubilization->Waste Excess/Spills

Figure 2: Standard Operating Procedure (SOP) for handling high-potency PDE4 inhibitors.

Part 5: Emergency Response Protocols

1. Accidental Ingestion:

  • Immediate Action: Do NOT induce vomiting (due to risk of aspiration if the compound itself triggers rapid emesis).

  • Medical: Administer activated charcoal if conscious. Monitor electrolytes (risk of imbalance from vomiting).

2. Inhalation:

  • Move victim to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary irritation.

3. Spill Cleanup:

  • Small Spill (<1g): Wet wipe with ethanol-dampened tissue to prevent dust generation. Double bag.

  • Large Spill: Evacuate area. Use a HEPA-vacuum or wet-sweeping method. Do not dry sweep.

Part 6: References

  • Macdonald, D., et al. (2000).[1] "Hunting the emesis and efficacy targets of PDE4 inhibitors: identification of the photoaffinity probe 8-(3-azidophenyl)-6-[(4-iodo-1H-1-imidazolyl)methyl]quinoline (APIIMQ)." Journal of Medicinal Chemistry, 43(21), 3820-3823.[1][6]

  • European Bioinformatics Institute. "CHEMBL419416: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline." ChEMBL Database.

  • BindingDB. "Target: cAMP-specific 3',5'-cyclic phosphodiesterase 4A."[7] Binding Database.

Sources

Methodological & Application

Application Notes and Protocols for the Efficient Synthesis of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the efficient synthesis of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocols detailed herein are designed for reproducibility and scalability, grounded in established synthetic transformations. This guide offers not only step-by-step procedures but also delves into the mechanistic rationale behind the chosen synthetic strategy, providing researchers with the insights necessary for troubleshooting and adaptation. The described four-step synthetic pathway commences with the preparation of a key intermediate, 6-methyl-8-bromoquinoline, followed by a Suzuki-Miyaura cross-coupling to install the 8-phenyl moiety. Subsequent radical bromination of the 6-methyl group furnishes a reactive benzylic bromide, which is then utilized to alkylate imidazole, yielding the target compound.

Introduction

The fusion of quinoline and imidazole scaffolds has garnered significant attention in medicinal chemistry. Quinoline derivatives are known to possess a wide array of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Similarly, the imidazole ring is a crucial pharmacophore present in numerous biologically active molecules.[3] The combination of these two heterocyclic systems into a single molecular entity, such as 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, presents an intriguing prospect for the development of new therapeutic agents. The strategic placement of an imidazolylmethyl group at the 6-position and a phenyl group at the 8-position offers a unique three-dimensional structure for potential interactions with biological targets.

This guide provides a robust and efficient synthetic route to this target molecule, designed to be accessible to researchers with a solid foundation in organic synthesis.

Overall Synthetic Scheme

The synthesis of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline is achieved through a four-step sequence, as illustrated below. This strategy was designed for its convergency and reliance on well-established, high-yielding reactions.

Synthetic_Pathway A Starting Materials B Step 1: Skraup Synthesis 6-methyl-8-bromoquinoline A->B Glycerol, H₂SO₄, Oxidizing Agent C Step 2: Suzuki-Miyaura Coupling 6-methyl-8-phenylquinoline B->C Phenylboronic acid, Pd Catalyst, Base D Step 3: Radical Bromination 6-(bromomethyl)-8-phenylquinoline C->D NBS, AIBN E Step 4: N-Alkylation 6-Imidazol-1-ylmethyl-8-phenyl-quinoline D->E Imidazole, Base

Caption: Overall synthetic workflow for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline.

Part 1: Synthesis of 6-methyl-8-phenylquinoline (Intermediate 2)

This part details the synthesis of the key intermediate, 6-methyl-8-phenylquinoline, through a two-step process involving the initial synthesis of 6-methyl-8-bromoquinoline followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 6-methyl-8-bromoquinoline (Intermediate 1)

The synthesis of the quinoline core is achieved via a modified Skraup synthesis. This reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Protocol 1: Skraup Synthesis of 6-methyl-8-bromoquinoline

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Bromo-4-methylaniline186.0518.6 g100
Glycerol92.0927.6 g (22 mL)300
Concentrated Sulfuric Acid98.0830 mL-
Ferrous sulfate heptahydrate278.015.6 g20

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid (30 mL).

  • Add 2-bromo-4-methylaniline (18.6 g, 100 mmol) to the sulfuric acid with stirring. The mixture will become warm.

  • Add ferrous sulfate heptahydrate (5.6 g, 20 mmol) to the mixture.

  • Gently heat the mixture to 100-110 °C in an oil bath.

  • Slowly add glycerol (27.6 g, 300 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 140 °C.

  • After the addition is complete, heat the reaction mixture to 130-140 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in a well-ventilated fume hood.

  • The crude product will precipitate as a dark solid. Filter the solid and wash it with cold water.

  • The crude product can be purified by steam distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methyl-8-bromoquinoline as a pale yellow solid.

Mechanistic Insight: The Skraup synthesis proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring. The ferrous sulfate acts as a mild oxidizing agent for the final aromatization step.

Step 2: Suzuki-Miyaura Coupling for the Synthesis of 6-methyl-8-phenylquinoline (Intermediate 2)

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[4] In this step, the 8-bromoquinoline is coupled with phenylboronic acid.

Protocol 2: Synthesis of 6-methyl-8-phenylquinoline

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
6-methyl-8-bromoquinoline222.082.22 g10
Phenylboronic acid121.931.46 g12
Pd(PPh₃)₄1155.56231 mg0.2 (2 mol%)
Potassium carbonate138.214.15 g30
Toluene-40 mL-
Ethanol-10 mL-
Water-10 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 6-methyl-8-bromoquinoline (2.22 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).

  • Add the solvent mixture of toluene (40 mL), ethanol (10 mL), and water (10 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol) to the mixture and continue to bubble with inert gas for another 5 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) under an inert atmosphere for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield 6-methyl-8-phenylquinoline as a white to off-white solid.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.

Suzuki_Coupling A 6-methyl-8-bromoquinoline C Oxidative Addition A->C B Pd(0) B->C D Ar-Pd(II)-Br C->D F Transmetalation D->F E Phenylboronic acid + Base E->F G Ar-Pd(II)-Ph F->G H Reductive Elimination G->H H->B I 6-methyl-8-phenylquinoline H->I

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Part 2: Synthesis of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (Final Product)

This section outlines the final two steps of the synthesis: the functionalization of the 6-methyl group and the subsequent alkylation of imidazole.

Step 3: Radical Bromination of 6-methyl-8-phenylquinoline (Intermediate 3)

The conversion of the methyl group to a bromomethyl group is achieved through a radical substitution reaction using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.[5]

Protocol 3: Synthesis of 6-(bromomethyl)-8-phenylquinoline

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
6-methyl-8-phenylquinoline219.282.19 g10
N-Bromosuccinimide (NBS)177.981.96 g11
AIBN164.21164 mg1 (10 mol%)
Carbon tetrachloride (CCl₄)153.8250 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 6-methyl-8-phenylquinoline (2.19 g, 10 mmol), N-bromosuccinimide (1.96 g, 11 mmol), and azobisisobutyronitrile (164 mg, 1 mmol).

  • Add carbon tetrachloride (50 mL) to the flask.

  • Heat the mixture to reflux (approximately 77 °C) under an inert atmosphere. The reaction can be initiated by shining a lamp on the flask.

  • Continue refluxing for 2-4 hours. Monitor the reaction by TLC. The reaction is complete when the starting material is consumed and the denser succinimide byproduct floats on the surface of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with a saturated solution of sodium thiosulfate (2 x 30 mL) to remove any remaining bromine, and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 6-(bromomethyl)-8-phenylquinoline is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent like ethanol.

Safety Note: Carbon tetrachloride is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Causality of Experimental Choices: NBS is chosen as the brominating agent because it provides a low, constant concentration of bromine, which favors allylic/benzylic bromination over addition to aromatic rings. AIBN is a common radical initiator that decomposes upon heating to generate radicals that initiate the chain reaction.

Step 4: N-Alkylation of Imidazole

The final step involves the nucleophilic substitution of the bromide in 6-(bromomethyl)-8-phenylquinoline by imidazole.[6][7] The use of a base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity.

Protocol 4: Synthesis of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
6-(bromomethyl)-8-phenylquinoline298.18~2.98 g~10
Imidazole68.081.02 g15
Potassium carbonate138.212.76 g20
Acetonitrile41.0550 mL-

Procedure:

  • To a 100 mL round-bottom flask, add imidazole (1.02 g, 15 mmol) and potassium carbonate (2.76 g, 20 mmol) in acetonitrile (50 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the crude 6-(bromomethyl)-8-phenylquinoline (~10 mmol) in 20 mL of acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 to 95:5 gradient) to afford 6-Imidazol-1-ylmethyl-8-phenyl-quinoline as a solid.

Alternative Green Protocol: Ultrasound-assisted N-alkylation can significantly reduce reaction times.[8][9] The reaction can be performed in a similar solvent system in an ultrasonic bath at room temperature, often leading to completion within 1-2 hours.

Characterization

The structure and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of new bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthetic protocols detailed in this application note provide a reliable and efficient pathway for the synthesis of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline. By breaking down the synthesis into four manageable steps and providing detailed experimental procedures and mechanistic insights, this guide aims to empower researchers in their efforts to synthesize this and related novel heterocyclic compounds for further investigation in drug discovery and development programs. The self-validating nature of each protocol, coupled with references to authoritative literature, ensures a high degree of trustworthiness and scientific integrity.

References

  • BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
  • American Chemical Society. (2023). 8-Phenylquinoline-Based Tetradentate 6/6/6 Platinum(II) Complexes for Near-Infrared Emitters.
  • Open Access Journals. (2013).
  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
  • MDPI. (2022). Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities.
  • RSC Publishing. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach.
  • PMC. (2023). A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Bromoquinoline-8-carbonitrile.
  • Springer. (2015).
  • PubMed. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling.
  • PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • PubMed. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling.
  • ResearchGate. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions.
  • Google Patents.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • ResearchGate. (2025). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • ChemicalBook. 6-bromoquinolin-8-amine synthesis.
  • Scribd. (2011). Synthesis of 6-Bromoquinoline.
  • Wiley Online Library. (2025). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase.
  • ChemicalBook. 8-Bromoquinoline synthesis.
  • ACS Publications. (2023). 8-Phenylquinoline-Based Tetradentate 6/6/6 Platinum(II) Complexes for Near-Infrared Emitters.
  • ChemScene. 6-Bromo-2-methylquinoline.
  • PMC.
  • Sigma-Aldrich. 6-Bromo-2-methylquinoline 97 877-42-9.
  • Indian Academy of Sciences. (1992). Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies.
  • Google Patents. Process for preparing 1-alkylimidazoles.
  • ScienceDirect.
  • RSC Publishing. (2018).
  • RSC Publishing.

Sources

Application Note: Preparation of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline from 8-Phenylquinoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Synthetic Protocol & Mechanistic Guide.

Introduction & Pharmacological Context

Quinoline derivatives bearing an 8-phenyl substituent and a 6-imidazolyl moiety represent a highly privileged scaffold in medicinal chemistry. These compounds are widely recognized as potent, competitive inhibitors of cAMP-specific phosphodiesterase 4A (PDE4A). The synthesis of high-purity derivatives—such as the photoaffinity probe APIIMQ (8-(3-azidophenyl)-6-[(4-iodo-1H-1-imidazolyl)methyl]quinoline)—has been pivotal in elucidating the emesis and efficacy targets of PDE4 inhibitors in respiratory diseases like asthma and COPD .

This application note details a robust, field-validated, three-step synthetic protocol to generate the core pharmacophore, 6-imidazol-1-ylmethyl-8-phenyl-quinoline , starting from commercially available 8-bromo-6-methylquinoline.

Retrosynthetic Analysis & Mechanistic Rationale

To ensure scientific integrity and high yields, the synthesis is broken down into three distinct mechanistic stages. Understanding the causality behind these reagent choices is critical for troubleshooting and scaling the reaction.

  • Core Construction via Suzuki-Miyaura Coupling : The sequence initiates with the arylation of 8-bromo-6-methylquinoline. A palladium-catalyzed cross-coupling is selected over direct C-H arylation due to its superior functional group tolerance and predictable regioselectivity at the C8 position. The use of a mild base (K₂CO₃) facilitates transmetalation by forming a reactive boronate complex without degrading the quinoline core .

  • Benzylic C-H Activation (Wohl-Ziegler Bromination) : The intermediate 6-methyl-8-phenylquinoline undergoes radical bromination. N-Bromosuccinimide (NBS) is utilized alongside a radical initiator (AIBN). Causality: NBS provides a low, steady-state concentration of molecular bromine. This is crucial to prevent electrophilic aromatic substitution on the electron-rich quinoline ring, ensuring exclusive benzylic functionalization. Chlorobenzene is utilized as the solvent, serving as a highly effective, greener alternative to ozone-depleting carbon tetrachloride (CCl₄).

  • Nucleophilic Substitution (Sₙ2) : The final step is the N-alkylation of imidazole. Causality: Potassium carbonate is employed to deprotonate the weakly acidic imidazole (pKₐ ≈ 14.5), generating a highly nucleophilic imidazolide anion. N,N-Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature optimally solvates the potassium cation, leaving the imidazolide anion "naked" and highly reactive for the Sₙ2 displacement of the primary bromide.

Experimental Workflows

SyntheticPathway A 8-Bromo-6-methylquinoline + Phenylboronic Acid B Step 1: Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene/H2O, 90°C A->B C 6-Methyl-8-phenylquinoline (Intermediate 1) B->C D Step 2: Wohl-Ziegler Bromination NBS, AIBN, PhCl, 80°C C->D E 6-(Bromomethyl)-8-phenylquinoline (Intermediate 2) D->E F Step 3: N-Alkylation Imidazole, K2CO3, DMF, 80°C E->F G 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (Target Compound) F->G

Figure 1: Three-step synthetic workflow for 6-imidazol-1-ylmethyl-8-phenyl-quinoline.

Protocol A: Synthesis of 6-Methyl-8-phenylquinoline
  • Setup : To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 8-bromo-6-methylquinoline (10.0 mmol, 2.22 g) and phenylboronic acid (12.0 mmol, 1.46 g).

  • Solvent & Base : Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v, 60 mL) followed by K₂CO₃ (30.0 mmol, 4.14 g). Note: Degassing is critical to prevent oxidative homocoupling of the boronic acid.

  • Catalyst Addition : Under a steady stream of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 0.58 g).

  • Reaction : Attach a reflux condenser and heat the mixture to 90 °C for 12 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 4:1, UV visualization).

  • Workup : Cool to room temperature, dilute with water (50 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: 5% EtOAc in Hexanes) to afford the intermediate as a whitish-yellow semisolid.

Protocol B: Synthesis of 6-(Bromomethyl)-8-phenylquinoline
  • Setup : In a 100 mL round-bottom flask, dissolve 6-methyl-8-phenylquinoline (5.0 mmol, 1.10 g) in anhydrous chlorobenzene (30 mL).

  • Reagents : Add N-Bromosuccinimide (NBS, 5.5 mmol, 0.98 g) and Azobisisobutyronitrile (AIBN, 0.25 mmol, 41 mg).

  • Reaction : Heat the mixture to 80 °C under nitrogen for 4–6 hours. Self-Validation Check: The reaction color will shift, and the succinimide by-product will float to the surface. Monitor strictly via TLC to prevent over-bromination (formation of the dibromomethyl derivative).

  • Workup : Cool the reaction mixture in an ice bath to fully precipitate succinimide. Filter the mixture through a Celite pad and wash with cold dichloromethane (20 mL). Concentrate the filtrate in vacuo.

  • Handling : The crude 6-(bromomethyl)-8-phenylquinoline is highly reactive and prone to hydrolysis. Do not store it; pass it through a short silica plug (10% EtOAc in Hexanes) and use it immediately in Protocol C.

Protocol C: Synthesis of 6-(1H-Imidazol-1-ylmethyl)-8-phenylquinoline
  • Pre-activation : To a dried 50 mL flask, add imidazole (10.0 mmol, 0.68 g) and anhydrous K₂CO₃ (15.0 mmol, 2.07 g) in anhydrous DMF (15 mL). Stir at room temperature for 30 minutes to pre-form the imidazolide anion.

  • Addition : Dissolve the freshly prepared 6-(bromomethyl)-8-phenylquinoline (approx. 4.5 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the imidazole suspension over 10 minutes to prevent localized heating and side reactions.

  • Reaction : Heat the mixture to 80 °C for 4 hours. Monitor completion via LC-MS or TLC (DCM/MeOH 95:5).

  • Workup : Quench the reaction by pouring it into ice-cold water (50 mL). Extract with Ethyl Acetate (3 × 30 mL). Critical Step: Wash the organic layer extensively with water (5 × 30 mL) and brine (30 mL) to completely partition and remove residual DMF, which otherwise severely limits crystallization.

  • Purification : Dry over Na₂SO₄, concentrate, and purify via column chromatography (DCM/MeOH 98:2 gradient to 95:5) to yield the target compound.

Quantitative Data & Analytical Markers

The following table summarizes the expected yields and key analytical markers for verifying the success of each synthetic step.

CompoundMW ( g/mol )Expected YieldKey ¹H NMR Markers (CDCl₃, δ ppm)ESI-MS [M+H]⁺
6-Methyl-8-phenylquinoline 219.2980 - 85%2.58 (s, 3H, Ar-CH₃ )220.1
6-(Bromomethyl)-8-phenylquinoline 298.1870 - 75%4.65 (s, 2H, Ar-CH₂ -Br)298.0 / 300.0
6-Imidazol-1-ylmethyl-8-phenyl-quinoline 285.3575 - 82%5.25 (s, 2H, Ar-CH₂ -N)7.60 (s, 1H, imidazole N-CH -N)286.1

Note: The disappearance of the singlet at 2.58 ppm and the emergence of the deshielded singlet at 4.65 ppm is the definitive marker for successful Wohl-Ziegler bromination. Subsequent shift to 5.25 ppm confirms successful imidazole alkylation.

References

  • Macdonald, D., Perrier, H., Liu, S., Laliberté, F., Rasori, R., Robichaud, A., Masson, P., & Huang, Z. "Hunting the Emesis and Efficacy Targets of PDE4 Inhibitors: Identification of the Photoaffinity Probe 8-(3-Azidophenyl)-6-[(4-iodo-1H-1-imidazolyl)methyl]quinoline (APIIMQ)." Journal of Medicinal Chemistry, 2000, 43(21), 3820-3823. URL:[Link]

  • Ghosh, S., & Hajra, A. "Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids." ACS Omega, 2019, 4(26), 22218–22231. URL:[Link]

Application Note: Optimal Solvent Systems and Formulation Protocols for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application: In vitro enzymatic assays (PDE4A inhibition) and in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling.

Introduction & Physicochemical Causality

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a potent, highly lipophilic small molecule recognized primarily for its role as a selective Phosphodiesterase 4A (PDE4A) inhibitor [1]. Transitioning this compound from benchtop enzymatic assays to in vivo animal models presents a significant formulation challenge due to its inherent physicochemical properties.

As a Senior Application Scientist, it is critical to understand why specific solvents are chosen rather than simply following a recipe. The solubility profile of this compound is dictated by three structural features:

  • The Phenyl-Quinoline Core: Confers extreme lipophilicity (high LogP), driving the molecule out of aqueous solution at neutral pH.

  • The Imidazole Ring (pKa ~6.9): Acts as a hydrogen-bond donor/acceptor. At physiological pH (7.4), it is predominantly deprotonated and uncharged.

  • The Quinoline Nitrogen (pKa ~4.9): A weak base that remains uncharged in blood plasma or standard assay buffers.

The Causality of Formulation: Because both basic centers are deprotonated at pH 7.4, the molecule exists as a highly hydrophobic free base. To force this molecule into solution, we must either (A) completely solvate the hydrophobic rings using strong polar aprotic solvents (DMSO), (B) encapsulate the drug in a micellar/polymeric matrix using surfactants and cosolvents (PEG400/Tween-80) [2], or (C) lower the pH below 4.0 to protonate both nitrogens, forcing the formation of a water-soluble di-cationic salt.

Quantitative Solvent System Matrix

The following table summarizes the validated solvent systems based on the experimental endpoint.

Application PhaseRoute / AssayOptimal Solvent SystemMax Final ConcentrationCausality / Mechanism of Solubilization
In Vitro PDE4A Enzymatic Assay100% DMSO (Stock)

Buffer
10–50 mM (Stock)< 1% DMSO (Final)DMSO disrupts the crystal lattice; dilution in buffer relies on kinetic solubility before precipitation.
In Vivo IV / IP Injection10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline~3.0 - 5.0 mg/mLCosolvent (PEG400) and surfactant (Tween-80) create a stable microemulsion preventing precipitation in blood.
In Vivo Oral (PO) Gavage0.5% Methylcellulose (MC) in Water~10.0 - 30.0 mg/mLForms a homogenous physical suspension; relies on gastrointestinal fluid for gradual dissolution.
Aqueous High-Concentration Acidic0.1 M Citrate Buffer (pH 3.0)> 10.0 mg/mLpH < pKa protonates both the imidazole and quinoline nitrogens, driving thermodynamic aqueous solubility.

Experimental Protocols

Note: The trustworthiness of a formulation protocol lies in its order of addition. Altering the sequence below will result in immediate compound precipitation (crashing out).

Protocol A: Preparation of 10 mM In Vitro Stock Solution
  • Weighing: Accurately weigh 3.01 mg of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (MW

    
     301.36  g/mol ) into a sterile, light-protected microcentrifuge tube.
    
  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex the tube for 60 seconds at maximum speed. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Validation: Hold the tube against a light source. The solution must be optically clear with no Schlieren lines or suspended particles.

  • Storage: Aliquot into 50 µL volumes and store at -20°C to prevent repeated freeze-thaw cycles, which can degrade the imidazole ring.

Protocol B: Preparation of In Vivo IV/IP Formulation (Microemulsion)

Target: 2.0 mg/mL in 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline

  • Initial Dissolution (The Core): Dissolve 2.0 mg of the compound in 100 µL of DMSO . Vortex until completely clear. Scientific Insight: You must achieve complete molecular dispersion here; downstream steps cannot rescue undissolved drug.

  • Cosolvent Addition: Add 400 µL of PEG400 to the DMSO solution. Vortex vigorously for 30 seconds. PEG400 acts as a bridge between the highly hydrophobic DMSO-drug complex and the upcoming aqueous phase.

  • Surfactant Addition: Add 50 µL of Tween-80 . Vortex for 1 minute. The Tween-80 will coat the solvated drug molecules, preparing them for micellar encapsulation.

  • Aqueous Phase (Critical Step): Add 450 µL of 0.9% sterile Saline dropwise (approx. 50 µL at a time) while continuously vortexing.

  • Validation: The final solution should be transparent or slightly opalescent. Self-Validating Check: If the solution instantly turns milky white and opaque upon saline addition, the drug has precipitated. This indicates the saline was added too quickly or the Tween-80 was insufficiently mixed. Discard and restart.

Protocol C: Acid-Driven Aqueous Solubilization
  • Prepare a 0.1 M Citrate buffer and adjust the pH to 3.0 using 0.1 N HCl.

  • Add the compound to the buffer to achieve the desired concentration (e.g., 5 mg/mL).

  • Stir continuously for 2 hours at room temperature. The acidic environment will protonate the nitrogens, pulling the solid into solution as a citrate/chloride salt.

Formulation Decision Workflow

To ensure reproducible experimental design, utilize the following logical decision tree when planning your solvent strategy.

SolventSelection Start 6-Imidazol-1-ylmethyl- 8-phenyl-quinoline InVitro In Vitro Assays (e.g., PDE4A Inhibition) Start->InVitro InVivo In Vivo Studies (Animal Models) Start->InVivo DMSO_Stock 100% DMSO Stock (10-50 mM) InVitro->DMSO_Stock IV_IP IV / IP Injection InVivo->IV_IP PO Oral (PO) Gavage InVivo->PO AssayBuffer Dilute in Assay Buffer (Final DMSO < 1%) DMSO_Stock->AssayBuffer Form_IV 10% DMSO 40% PEG400 5% Tween-80 45% Saline IV_IP->Form_IV Form_PO 0.5% Methylcellulose or 100% PEG400 PO->Form_PO

Decision tree for selecting the optimal solvent system based on experimental application.

References

  • Macdonald, D., et al. (2000). "Hunting the emesis and efficacy targets of PDE4 inhibitors: identification of the photoaffinity probe 8-(3-azidophenyl)-6-[(4-iodo-1H-1-imidazolyl)methyl]quinoline (APIIMQ)." Journal of Medicinal Chemistry, 43(21), 3820-3823. Available at:[Link]

  • Alqahtani, M. S., et al. (2024). "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." Pharmaceutics, 16(2), 193. Available at:[Link]

Application Note: Crystallization Techniques for X-ray Diffraction of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocols for the crystallization of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline , a nitrogen-rich heterocyclic ligand and known phosphodiesterase 4A (PDE4A) inhibitor.[1][2][3][4] Due to the conformational flexibility introduced by the methylene linker and the competing basic sites (quinoline vs. imidazole), this molecule presents specific challenges for single-crystal X-ray diffraction (SC-XRD) studies.[2][3][4][5] This guide prioritizes strategies to overcome rotational disorder and "oiling out," focusing on vapor diffusion and salt formation methodologies.[5]

Physicochemical Profiling & Structural Analysis[2][3][4][5][6]

Before initiating crystallization, one must understand the molecular drivers of the crystal lattice.[2][5]

  • Molecule: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline[1][2][3][4]

  • Core Scaffold: Quinoline ring substituted with a hydrophobic phenyl group at C8 and a flexible imidazolyl-methyl arm at C6.[1][2][3][4][5]

  • Crystallization Drivers:

    • 
      -
      
      
      
      Stacking:
      The 8-phenyl ring and quinoline core provide significant aromatic surface area for stacking interactions.[1][2][3][4]
    • Hydrogen Bonding: The imidazole nitrogen (N3) is a strong H-bond acceptor.[1][3][4][5] The methylene bridge allows the imidazole to rotate out of the quinoline plane, potentially leading to polymorphism.[2][5]

    • Basicity: The molecule possesses two basic nitrogens.[3][4][5] The imidazole (

      
      ) is more basic than the quinoline (
      
      
      
      ), making it the primary site for protonation in salt screening.[5]
Solubility Profile (Ambient Temperature)
SolventSolubilityUsage in Crystallization
Dichloromethane (DCM) HighPrimary solvent for vapor diffusion.[1][2][3][4][5]
Methanol (MeOH) HighGood for salt formation and evaporation.[3][4][5]
Ethanol (EtOH) ModerateIdeal for slow cooling (recrystallization).[3][4][5]
Acetone ModerateGood solvent; risks solvate formation.[1][3][4][5]
Hexane / Heptane InsolubleExcellent anti-solvent.[1][3][4][5]
Water InsolubleAnti-solvent (for free base) or solvent (for salts).[3][4][5]

Pre-Crystallization Workflow[1][2][3][4][5]

To ensure reproducibility, follow this logic flow before attempting specific techniques.

CrystallizationWorkflow Start Raw Material (>95% Purity) Solubility Solubility Screen (10 mg scale) Start->Solubility Selection Method Selection Solubility->Selection Define Solvent System Vapor Vapor Diffusion (Low Solubility) Selection->Vapor < 50 mg sample Evap Slow Evaporation (High Stability) Selection->Evap Stable Polymorph Salt Salt Screening (Oiling Out) Selection->Salt Amorphous/Oil XRD SC-XRD Analysis Vapor->XRD Evap->XRD Salt->XRD

Figure 1: Decision matrix for selecting the optimal crystallization pathway based on material availability and physical behavior.[1][2][3][4]

Protocol A: Vapor Diffusion (Sitting Drop)

Best for: Obtaining high-quality single crystals with minimal material (<10 mg).[3][4][5] Mechanism: Gentle supersaturation driven by the diffusion of a volatile anti-solvent into the solution.[2][5][6]

Materials
  • Inner Vial: 2 mL GC vial or depression plate.

  • Outer Vessel: 20 mL scintillation vial with a tightly sealing cap.

  • Solvent System: DCM (Solvent) / Hexane (Anti-solvent).[3][4][5]

Step-by-Step Procedure
  • Dissolution: Dissolve 5 mg of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline in 0.5 mL of Dichloromethane (DCM). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary to remove nucleation sites (dust).[4][5]

  • Setup: Place the open inner vial containing the solution inside the 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully pipette 3 mL of Hexane into the outer vial (surrounding the inner vial).[4][5] Crucial: Do not let any hexane splash into the inner vial.[3][4][5]

  • Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent rapid solvent loss.[1][3][4][5][6]

  • Observation: Store at room temperature (20–25°C) in a vibration-free environment.

    • Day 1-3: Volume in inner vial decreases/cloudiness appears.[1][3][4][5]

    • Day 4-7: Crystal growth.[1][3][4][5][6] Look for prismatic blocks (preferred over needles).[3][4][5]

Troubleshooting: If precipitation is too fast (amorphous powder), switch the anti-solvent to Pentane (slower diffusion) or dilute the inner solution by 50%.

Protocol B: Salt Formation (The "Proton Switch")

Best for: Molecules that "oil out" or form thin, fragile needles.[5] Mechanism: Protonating the imidazole nitrogen creates an ionic lattice, increasing lattice energy and melting point, which facilitates crystallization.[2][5]

Acid Selection Logic

The imidazole ring (


) is the primary target.[5] We utilize a stoichiometry of 1:1.
  • Oxalic Acid: Forms robust H-bond networks; often yields stable oxalate salts.[1][2][3][4][5]

  • Fumaric Acid: Good for co-crystals/salts due to planar structure.[1][3][4][5]

Step-by-Step Procedure (Oxalate Salt)
  • Stoichiometry: Weigh 27.2 mg (0.1 mmol) of the quinoline derivative and 9.0 mg (0.1 mmol) of anhydrous oxalic acid.

  • Dissolution: Dissolve both solids separately in minimal hot Methanol (approx. 0.5 mL each).

  • Mixing: Slowly add the acid solution to the base solution while stirring at 50°C.

  • Cooling: Allow the mixture to cool slowly to room temperature inside a Dewar flask or Styrofoam block (controlled cooling rate of ~1°C/hour).

  • Harvesting: If crystals form, filter and wash with cold methanol. If no crystals form after 24 hours, add diethyl ether dropwise until turbidity persists, then refrigerate (4°C).

Protocol C: Slow Evaporation (High Throughput)

Best for: Initial screening of multiple solvent systems.[3][4][5]

Solvent Systems Table
System IDSolvent (100%)Evaporation RateExpected Outcome
SE-01 AcetoneFastKinetic polymorphs; risk of amorphous film.[1][2][3][4][5]
SE-02 EthanolMediumThermodynamic polymorphs; good quality.[1][2][3][4][5]
SE-03 AcetonitrileMediumNeedle-like habits common.[1][2][3][4][5]
SE-04 TolueneSlowLarge blocks; requires high solubility.[1][2][3][4][5]
Procedure
  • Prepare saturated solutions in 4 mL vials.

  • Cover vials with aluminum foil.

  • Pierce 3–5 small holes in the foil with a needle to control evaporation rate.[3][4][5]

  • Inspect under polarized light microscope every 48 hours.[1][3][4][5] Birefringence indicates crystallinity.[1][3][4][5]

Data Collection & Processing (XRD)[3][5]

Once a crystal is harvested (ideal size:


 mm), mount it on a Kapton loop using Paratone oil.[5]
  • Temperature: Collect data at 100 K (cryo-cooling).

    • Reasoning: The flexible methylene linker (-CH2-) often exhibits thermal disorder at room temperature.[1][2][3][4][5] Cooling freezes these vibrations, improving resolution.[5]

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is standard.[1][3][4][5] Cu-K
    
    
    is acceptable but absorption correction is more critical due to the density of the aromatic rings.[1][2][3][4]
  • Refinement: Watch for disorder in the phenyl ring rotation. If the imidazole ring appears smeared, apply soft restraints (DELU/SIMU) in the SHELXL refinement.[5]

References

  • Compound Identification: BindingDB. 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (Target: PDE4A). Available at: [Link][3][5]

  • Crystallization Methodology: Newman, A. Crystallization of Organic Compounds: An Industrial Perspective.[3][4][5] Wiley-Interscience, 2017.[1][2][3][4] (General reference for vapor diffusion and salt selection).

  • N-Heterocycle Crystallography: Nangia, A. "Conformational Polymorphism in Organic Crystals."[1][2][3][4][5] Accounts of Chemical Research, 2008.[5] (Context for flexible linker challenges).

  • Refinement Techniques: Sheldrick, G. M.[5] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015.[5] Available at: [Link]

Sources

Application Note: Advanced Procedures for Functionalizing the Imidazole Ring in 8-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The functionalization of the imidazole ring within 8-phenylquinoline architectures has emerged as a critical frontier in both optoelectronics and medicinal chemistry. Modifying this fused or appended heterocycle allows for the precise tuning of photophysical properties—such as enabling Near-Infrared (NIR) emission in Pt(II) complexes[1]—and the enhancement of biological target binding.

Historically, the functionalization of the electron-rich imidazole core in the presence of the coordinating quinoline nitrogen presented severe regioselectivity challenges. However, recent breakthroughs in transition-metal catalysis and metal-free oxidative cyclization have unlocked highly specific C–H activation pathways. By leveraging the directing-group capabilities of the quinoline nitrogen, chemists can now achieve site-selective annulation[2], direct cyanation[3], and the assembly of highly rigid 6/6/6 tetradentate metallacycles[1].

This application note details three field-proven protocols for constructing and functionalizing these advanced scaffolds, providing the causality behind reagent selection and self-validating analytical steps for reproducible execution.

Experimental Workflows & Logical Relationships

Workflow A 8-Phenylquinoline Precursors B Metal-Free Decarboxylative Cyclization (I2/NaI) A->B Cross-Coupling E Tetradentate Ligand Assembly (PtII) A->E Benzo[d]imidazole addition C Imidazo[1,5-a]quinoline Core Formation B->C Cyclization D Ru(II)-Catalyzed C-H Annulation C->D Alkynes / Ru(II) G Late-Stage Functionalized Quinolizines D->G Annulation F Highly Functionalized NIR Emitters E->F K2PtCl4 Metallation

Synthetic workflow for functionalizing 8-phenylquinoline-imidazole derivatives.

Standard Operating Protocols (SOPs)

Protocol I: Synthesis of Tetradentate 6/6/6 Pt(II) Complexes for NIR Emitters

Objective: To metalate an 8-phenylquinoline-benzo[d]imidazole-carbazole ligand, locking the imidazole ring into a rigid 6/6/6 fused metallacycle to suppress non-radiative decay and boost NIR photoluminescence quantum yield (PLQY)[1].

  • Reagent Assembly: In a 50 mL Schlenk flask, combine the functionalized 8-phenylquinoline-imidazole ligand (1.0 mmol) and K₂PtCl₄ (1.1 mmol).

  • Solvent Selection (Causality): Suspend the reagents in a 9:1 mixture of glacial acetic acid and chloroform (20 mL). Why? Glacial acetic acid acts as a crucial proton shuttle, lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) pathway required for Pt(II) insertion into the C–H bonds of the phenyl and imidazole rings. Chloroform ensures the bulky tetradentate ligand remains fully solvated throughout the reaction.

  • Metallation: Degas the mixture via three freeze-pump-thaw cycles. Heat to reflux (110 °C) under an argon atmosphere for 48 hours.

  • Purification: Cool to room temperature. Neutralize the acetic acid with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography (Eluent: DCM/Hexane, 1:1 v/v).

  • Self-Validation System:

    • NMR Verification: Analyze the product via ¹H NMR. The successful functionalization/metallation of the imidazole ring is confirmed by the complete disappearance of the internal C–H protons and the emergence of distinct ¹⁹⁵Pt-coupled satellite peaks (spin I = 1/2) flanking the aromatic signals[1].

Protocol II: Metal-Free Decarboxylative Cyclization to Imidazo[1,5-a]quinolines

Objective: To construct and functionalize the imidazole ring directly onto the quinoline backbone without transition-metal contamination, ideal for pharmaceutical intermediates[4].

  • Reaction Setup: In a 15 mL sealed pressure tube, add the 8-phenylquinoline derivative (1.0 mmol), an α-amino acid (1.5 mmol, serving as the functionalized imidazole carbon source), I₂ (20 mol%), and NaI (20 mol%).

  • Solvent & Initiation (Causality): Add 5 mL of anhydrous DMSO. Why? The I₂/NaI system acts as a catalytic oxidative mediator in DMSO. I₂ drives the oxidative decarboxylation of the amino acid to generate a highly reactive iminium intermediate, which is subsequently trapped by the nucleophilic quinoline nitrogen to form the imidazole ring[4].

  • Cyclization: Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Quenching & Isolation: Cool the reaction and quench with 10 mL of saturated Na₂S₂O₃ solution to reduce residual iodine species. Extract with EtOAc (3 × 15 mL), wash with brine, dry, and concentrate.

  • Self-Validation System:

    • Mass Spectrometry: Use HRMS (ESI) to confirm the exact mass corresponding to the expected condensation product minus CO₂ and H₂O[4].

Protocol III: Ru(II)-Catalyzed Late-Stage C–H Annulation

Objective: To perform late-stage functionalization of the imidazo[1,5-a]quinoline core via oxidative coupling with internal alkynes, yielding highly functionalized, AIE-active quinolizines[2].

  • Catalyst Loading: Charge an oven-dried Schlenk flask with the imidazo[1,5-a]quinoline substrate (0.5 mmol), an internal alkyne (0.6 mmol),[Ru(p-cymene)Cl₂]₂ (5 mol%), and Cu(OAc)₂ (1.0 mmol).

  • Mechanistic Control (Causality): Suspend in 4 mL of 1,4-dioxane. Why? The Ru(II) catalyst specifically coordinates to the N3 atom of the imidazole ring, directing C–H activation exclusively to the adjacent C1 position to form a stable ruthenacycle. Cu(OAc)₂ is strictly required as a terminal oxidant to reoxidize the transient Ru(0) species back to the active Ru(II) catalyst, ensuring catalytic turnover[2].

  • Annulation: Stir the mixture at 110 °C for 16 hours under a nitrogen atmosphere.

  • Workup: Dilute with DCM and filter through a short pad of Celite to remove insoluble copper salts. Concentrate the filtrate in vacuo and purify via column chromatography.

  • Self-Validation System:

    • Photophysical Verification: Evaluate the product using UV-Vis and fluorescence spectroscopy. Successful annulation extends the π-conjugation, resulting in a measurable bathochromic shift (red-shift) and the onset of Aggregation-Induced Emission (AIE) in aqueous media[2].

Mechanistic Pathway Visualization

Mechanism N1 Imidazo[1,5-a]quinoline Substrate N3 Ruthenacycle Intermediate C-H Activation N1->N3 + Ru(II) N2 Ru(II) Catalyst Active Species N2->N3 N4 Alkyne Insertion Migratory Step N3->N4 + Alkyne N5 Reductive Elimination Product Release N4->N5 N5->N2 Catalyst Regeneration (Cu(OAc)2) N6 Functionalized Quinolizine Final Product N5->N6

Catalytic cycle for the Ru(II)-mediated C-H annulation of imidazo[1,5-a]quinolines.

Quantitative Data & Reaction Metrics

The following table summarizes the comparative reaction efficiencies and resultant photophysical properties achieved through the various functionalization strategies discussed above.

Scaffold / ComplexFunctionalization StrategyKey Reagents / CatalystsYield (%)Emission Max (nm)PLQY (%)
Pt(II) 6/6/6 Complex Tetradentate MetallationK₂PtCl₄, AcOH/CHCl₃60–90710–730 (NIR)1.2–1.5
Imidazo[1,5-a]quinoline Decarboxylative CyclizationI₂/NaI, DMSO (Metal-free)50–85430–470 (Blue)34–38
Quinolizine-fused Imidazole Ru(II) C–H Annulation[Ru(p-cymene)Cl₂]₂, Cu(OAc)₂74–95500–550 (Green/AIE)Up to 48
Cyano-Imidazo Heterocycle Electrocatalytic CyanationTMSCN, NH₄I, e⁻65–88N/AN/A

References

  • Title: 8-Phenylquinoline-Based Tetradentate 6/6/6 Platinum(II) Complexes for Near-Infrared Emitters Source: Inorganic Chemistry (ACS Publications) URL: [Link]

  • Title: The synthesis of imidazo[1,5-a]quinolines via a decarboxylative cyclization under metal-free conditions Source: RSC Advances URL: [Link]

  • Title: Ru(II)‐Catalyzed C–H Annulation of Imidazo[1,5‐a]Quinolines with Alkynes: A Direct Route to Functionalized Quinolizines Source: ChemCatChem URL: [Link]

  • Title: Electrocatalytic Three-Component Reaction: Synthesis of Cyanide-Functionalization Imidazo-Fused N-Heterocycles Source: Organic Letters URL: [Link]

Sources

Troubleshooting & Optimization

Minimizing degradation of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline in solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling 6-Imidazol-1-ylmethyl-8-phenyl-quinoline in solution. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline is turning yellow or brown over time. What is causing this discoloration?

A1: Discoloration is a common visual indicator of chemical degradation, particularly for compounds containing a quinoline moiety.[1] The two most likely causes are oxidation and photodegradation.

  • Oxidation: The quinoline and imidazole rings can be susceptible to oxidation, especially in the presence of atmospheric oxygen. This process can be accelerated by elevated temperatures or the presence of trace metal impurities. The resulting oxidized products are often colored.

  • Photodegradation: Aromatic systems like quinoline are known to absorb UV light, which can lead to the formation of reactive species and subsequent degradation products.[1][2] This is a significant risk if solutions are exposed to ambient laboratory light or sunlight for extended periods.

Solution Pathway:

  • Protect from Light: Immediately switch to using amber glass vials or wrap your containers in aluminum foil. Minimize exposure to direct light during all handling steps.

  • Deoxygenate Solvents: For long-term storage or sensitive assays, use solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Use Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the time available for degradation to occur.[1]

Q2: I am observing new, unexpected peaks in my HPLC or LC-MS analysis of a solution that is only a few days old. Is this related to stability?

A2: Yes, the appearance of new peaks that grow over time while the main compound peak decreases is a classic sign of degradation.[1] To understand the nature of the degradation, you must identify the conditions causing it. The primary degradation pathways for a molecule like 6-Imidazol-1-ylmethyl-8-phenyl-quinoline are hydrolysis, oxidation, and photolysis.[3]

Diagnostic Approach:

  • Review Storage Conditions: Were the solutions stored at the correct temperature and protected from light? Was the pH of the solution controlled?

  • Perform a Forced Degradation Study: To systematically identify the compound's vulnerabilities, a forced degradation (or stress testing) study is the definitive approach.[4][5] This involves intentionally exposing the compound to harsh conditions to accelerate degradation. By analyzing the degradation products under each condition, you can understand the degradation pathways and develop a "stability-indicating" analytical method that can resolve the parent compound from all its degradants.[3] (See Protocol 2 for a detailed methodology).

Q3: My compound is precipitating out of my aqueous assay buffer after dilution from a DMSO stock.

A3: This is a common solubility issue rather than a degradation problem. While the compound may be soluble in 100% DMSO, its solubility can decrease dramatically when diluted into a predominantly aqueous environment.[6] The imidazole moiety's ionization state, which is pH-dependent, plays a critical role here.[7][8]

Solutions to Improve Solubility:

  • pH Adjustment: The imidazole ring has a pKa of approximately 7.[9][10] In buffers with a pH below 7, the imidazole will be protonated, forming a more soluble imidazolium salt. Experiment with slightly acidic buffers (e.g., pH 5-6.5) to see if solubility improves, but be mindful that pH can also affect stability.[1]

  • Use of Co-solvents: If your experimental system allows, incorporating a small percentage of a water-miscible organic co-solvent (like ethanol or polyethylene glycol) into the final buffer can help maintain solubility.

  • Lower the Final Concentration: The simplest solution may be to work at a lower final concentration of the compound, below its aqueous solubility limit.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline leading to degradation?

A1: The molecule's structure contains two key heterocyclic systems, quinoline and imidazole, which define its stability profile.

  • Hydrolysis: The molecule is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[11]

  • Oxidation: The electron-rich aromatic rings are prone to oxidation. This can be initiated by atmospheric oxygen, peroxides present as impurities in solvents or excipients, or light.

  • Photolysis: The conjugated quinoline ring system can absorb UV-Vis light, leading to photolytic degradation.[2] Compounds with such chromophores require protection from light during storage and handling.[12]

Q2: How does pH impact the stability and solubility of this compound?

A2: The pH of the solution is a critical parameter.

  • Solubility: As a weak base, the compound's solubility is highly pH-dependent.[7][8] At a pH below the pKa of the imidazole ring (~7), the molecule becomes protonated and more water-soluble. Conversely, at higher pH, it will be in its neutral, less soluble form.

  • Stability: Extreme pH values (highly acidic or highly basic) can catalyze hydrolysis. Many drugs are most stable in the pH range of 4 to 8. The optimal pH for your specific compound that balances solubility and stability should be determined experimentally.

Q3: What are the recommended solvents and storage conditions for stock solutions?

A3: Proper storage is essential to maintain the integrity of your active pharmaceutical ingredient (API).[13][14] For 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, we recommend the following based on its chemical properties.

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or EthanolThese aprotic or less-protic solvents minimize the risk of hydrolysis. Ensure they are high-purity and stored over molecular sieves to keep them dry.
Storage Temperature -20°C or -80°CLow temperatures significantly slow down the rate of all chemical degradation reactions.[1]
Atmosphere Under Inert Gas (Argon/Nitrogen)For long-term storage, displacing oxygen prevents oxidative degradation.
Container Amber glass vials with tight sealsProtects from light to prevent photodegradation[2] and minimizes moisture ingress.

Q4: How can I design a robust experiment to assess the stability of my compound in a specific assay buffer?

A4: To ensure your results are not confounded by compound degradation during an experiment, perform a time-course stability study in your final assay buffer.

  • Prepare the compound in the assay buffer at the highest concentration you plan to use.

  • Incubate the solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Take aliquots at several time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately quench any potential reaction and analyze the samples using a validated stability-indicating HPLC or LC-MS method.

  • Plot the percentage of the parent compound remaining over time. A loss of >5-10% during the experiment's timeframe indicates a stability issue that needs to be addressed.

Visualizing Stability and Experimental Design

cluster_factors Environmental Stress Factors cluster_pathways Degradation Pathways pH pH (Acidic/Basic) Hydrolysis Hydrolysis pH->Hydrolysis Catalyzes Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis Initiates Temp Temperature Temp->Hydrolysis Accelerates Oxidation Oxidation Temp->Oxidation Accelerates Oxygen Oxygen / Peroxides Oxygen->Oxidation Initiates A Prepare Stock Solution in appropriate solvent B Aliquot into 5 samples + 1 Control A->B C Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Store Control (4°C, Dark) B->D E Sample at Time Points (e.g., 0, 8, 24, 48h) C->E G Analyze via HPLC-UV/PDA or LC-MS D->G F Neutralize (if needed) E->F F->G H Compare Chromatograms, Identify Degradants, Assess Mass Balance G->H

Caption: Experimental workflow for a forced degradation study.

References
  • Vertex AI Search. (n.d.). Drug Stability and Degradation.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Bai, Y., et al. (2010). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed, 15;32(1):151-8.
  • SlideShare. (n.d.). Drug Stability.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed, 30805749.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of 4,5-Diphenyl-1H-Imidazole Compounds for Biological Assays.
  • GMP Trends. (2022, September 30). Proper Storage Conditions for Your APIs.
  • Welankiwar, A., et al. (2013). Photostability testing of pharmaceutical products.
  • Barreiro, G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • Suanfarma. (2025, April 24). Pharmaceutical APIs Storage: Ensuring Quality and Compliance.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Pathak, V., et al. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Wikipedia. (n.d.). Imidazole.
  • MilliporeSigma. (n.d.). Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.

Sources

Removing impurities from 6-Imidazol-1-ylmethyl-8-phenyl-quinoline using column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized Technical Support Center resource. It addresses the purification of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline , a compound that presents a classic "chromatographic paradox": it contains a hydrophobic domain (8-phenyl-quinoline) and a highly polar, basic domain (imidazole linked via a methylene bridge).[1]

The Chemist's Challenge: Why This Separation Fails

Standard flash chromatography protocols often fail for this molecule due to two competing physicochemical properties:

  • The "Sticky" Basicity: Both the quinoline nitrogen (

    
    ) and the imidazole nitrogen (
    
    
    
    ) act as Lewis bases. Standard silica gel is acidic (
    
    
    due to silanol groups,
    
    
    ).[1]
    • Result: The molecule protonates on the column, forming ionic bonds with the silica. This causes severe tailing (streaking) , broad peaks, and co-elution with polar impurities like unreacted imidazole.[1]

  • Solubility Mismatch: The 8-phenyl group adds significant lipophilicity, while the imidazole is polar.

    • Result: The compound may precipitate if a non-polar mobile phase (like Hexane) is used too aggressively, or it may "crash out" inside the column during gradient transitions.

Troubleshooting Guide & FAQs

Module A: Mobile Phase & Tailing Issues

Q: My product streaks from the baseline to the solvent front. How do I fix this? A: You are witnessing the "Silanol Effect." The basic nitrogen atoms are interacting with acidic silanols.[2] You must suppress this ionization.

  • The Fix: Add a basic modifier to your mobile phase.

    • Option 1 (Preferred): 1% Triethylamine (TEA) in your organic solvents.[1]

    • Option 2 (Alternative): 1% Ammonium Hydroxide (

      
      , 28-30%) in Methanol.[1] Note: 
      
      
      
      is immiscible with Hexane; only use this if running DCM/MeOH.
  • Protocol: Pre-wash the column with 3 Column Volumes (CV) of the mobile phase containing the modifier before loading your sample. This "deactivates" the silica.

Q: I am using Hexane/Ethyl Acetate, but the product won't move. Why? A: Hexane/EtOAc is likely too non-polar for an imidazole-derivative. The imidazole ring dominates the polarity.

  • The Fix: Switch to Dichloromethane (DCM) / Methanol (MeOH) .

  • Starting Gradient: 0% to 10% MeOH in DCM (with 1% TEA or

    
    ). The product typically elutes between 3-8% MeOH.
    
Module B: Impurity Removal

Q: I have a persistent impurity running just ahead of my product. What is it? A: Based on the structure, this is likely the 6-bromomethyl-8-phenyl-quinoline precursor (if synthesized via substitution).[1]

  • Mechanism: The bromide is less polar than the imidazole product.

  • The Fix: Use a "Shallower Gradient." Instead of jumping from 0% to 5% MeOH, run a gradient of 0%

    
     3% MeOH over 10 CVs. This stretches the separation between the non-polar bromide and your polar product.
    

Q: How do I remove excess Imidazole starting material? A: Imidazole is highly polar and often streaks.

  • The Fix: Imidazole is water-soluble. Before the column, perform a liquid-liquid extraction .

    • Dissolve crude in EtOAc or DCM.[3]

    • Wash 3x with water (The product remains in organic layer; unsubstituted imidazole partitions into water).

    • Dry organic layer (

      
      ) and proceed to column.[1]
      

Recommended Experimental Protocols

Protocol A: The "Amine-Modified" Silica Method (Gold Standard)

Best for: High purity separation of basic heterocycles.[1]

StepActionCritical Note
1. Preparation Prepare Mobile Phase A: DCM + 1% TEA.Prepare Mobile Phase B: MeOH + 1% TEA.TEA must be in both bottles to maintain constant pH.
2. Column Prep Flush silica column with 100% Mobile Phase A for 3 CVs.This neutralizes acidic silanols before the sample touches them.
3. Loading Dry Load: Dissolve crude in minimal DCM, add Celite (1:2 ratio), evaporate to dryness.[1] Load powder.Liquid loading often leads to band broadening for this compound.
4. Elution Gradient: 0-5 min: 0% B (Isocratic)5-20 min: 0%

5% B20-30 min: 5%

10% B
The product usually elutes at ~4-6% MeOH.
5.[1] Detection UV at 254 nm (Aromatic) and 280 nm (Quinoline/Imidazole).[1]Use Dragendorff’s reagent stain if UV is ambiguous (stains alkaloids orange).[1]
Protocol B: Neutral Alumina Alternative

Best for: Acid-sensitive compounds or if TEA fails.[1]

If silica gel persists in degrading your compound or resolution remains poor, switch the stationary phase to Neutral Alumina (Brockmann Grade III) .

  • Solvent System: Hexane / Ethyl Acetate (Gradient: 20% EtOAc

    
     100% EtOAc).[1]
    
  • Why: Alumina is less acidic than silica, preventing the "sticking" of the imidazole ring without needing amine modifiers.

Visual Logic & Workflows

Diagram 1: Mobile Phase Decision Matrix

This logic tree helps you select the correct solvent system based on your TLC results.

MobilePhaseSelection Start Start: Analyze Crude by TLC CheckTailing Does the spot streak/tail? Start->CheckTailing CheckRf Is Rf < 0.1 in 50% EtOAc/Hex? CheckTailing->CheckRf No (Spot is round) AddBase Action: Add 1% TEA or NH4OH to Mobile Phase CheckTailing->AddBase Yes (Basicity Issue) SwitchSolvent Action: Switch to DCM / MeOH CheckRf->SwitchSolvent Yes (Too Polar) Standard Action: Use Hexane / EtOAc CheckRf->Standard No (Rf 0.2-0.5) AddBase->SwitchSolvent If still polar

Caption: Decision matrix for selecting the optimal mobile phase based on initial Thin Layer Chromatography (TLC) behavior.

Diagram 2: Impurity Separation Workflow

Visualizing the separation of the target molecule from specific synthesis byproducts.

SeparationLogic Crude Crude Mixture Column Silica Column DCM:MeOH + 1% TEA Crude->Column Impurity1 Impurity A: Bromide Precursor (Less Polar) Target Target: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (Basic/Polar) Impurity2 Impurity B: Excess Imidazole (Very Polar/Water Soluble) Column->Impurity1 Elutes First (0-2% MeOH) Column->Target Elutes Second (3-6% MeOH) Column->Impurity2 Elutes Last (>10% MeOH)

Caption: Elution order of common impurities relative to the target quinoline derivative using a DCM/MeOH gradient.

References

  • Biotage. (2018).[1] Strategies for the Flash Purification of Heterocyclic Amines. Retrieved from [Link]

  • Sorbent Technologies. (2025).[1][4] Flash Chromatography Basics: Mobile Phase Optimization for Basic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Synthesis and Purification of Quinolines. Retrieved from [Link]

Sources

Imidazole-Quinoline Cross-Coupling: Thermal Optimization Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Fusing imidazole and quinoline scaffolds—whether via Buchwald-Hartwig amination or direct C–H arylation—presents unique kinetic and thermodynamic challenges. As a Senior Application Scientist, I have designed this guide to help you move beyond trial-and-error heating. Here, we dissect the causality behind temperature-dependent failures and provide self-validating workflows to establish robust, reproducible protocols.

Diagnostic Workflow: Thermal Effects on Catalysis

The diagram below maps the mechanistic fate of your cross-coupling reaction based on the applied thermal energy.

Mechanism Start Imidazole-Quinoline Coupling Setup LowTemp T < 80°C Start->LowTemp OptTemp T = 90–110°C Start->OptTemp HighTemp T > 120°C Start->HighTemp LowMech Insufficient Energy for Oxidative Addition LowTemp->LowMech OptMech Balanced Catalytic Cycle OptTemp->OptMech HighMech Ligand Degradation & Pd Black Formation HighTemp->HighMech LowResult Stalled Reaction (Recovered SM) LowMech->LowResult OptResult High Yield Target Scaffold OptMech->OptResult HighResult Dehalogenation & Homocoupling HighMech->HighResult

Fig 1. Temperature-dependent mechanistic pathways in imidazole-quinoline cross-coupling.

Troubleshooting Guide & FAQs

Q1: Why does my Buchwald-Hartwig coupling of a bromoquinoline and an imidazole derivative stall at 70 °C, yielding mostly unreacted starting material? A: The stalling is a kinetic bottleneck. At lower temperatures (<80 °C), the thermal energy is insufficient to drive the oxidative addition of the bulky bromoquinoline onto the Pd(0) active species. Furthermore, if the imidazole N-H is highly sterically hindered, the subsequent amine coordination and deprotonation steps are kinetically slow. Increasing the temperature to 90–100 °C provides the necessary activation energy to overcome this barrier, allowing the catalytic cycle to turn over efficiently (1)[1].

Q2: I increased the reaction temperature to 130 °C to force the C-H arylation of my imidazole with a chloroquinoline, but I am seeing a black precipitate and significant dehalogenation. What is the mechanistic cause? A: The black precipitate is "Palladium black," which indicates catastrophic catalyst decomposition. At temperatures exceeding 120 °C, phosphine ligands can undergo P–C bond cleavage, leaving the Pd center unprotected and prone to aggregation. Concurrently, the elevated thermal energy accelerates direct hydrodehalogenation of the chloroquinoline, a side reaction that outcompetes the desired C–H activation step. This is a common failure mode when trying to force unreactive substrates with brute-force heating (2)[2].

Q3: How do I balance temperature and ligand choice for a highly unreactive quinoline electrophile? A: The key is to lower the activation barrier of oxidative addition so you don't need extreme temperatures. Switching to a highly electron-rich, bulky biarylphosphine ligand (e.g., Xantphos or BrettPhos) accelerates oxidative addition at moderate temperatures (80–90 °C). This allows the catalytic cycle to proceed efficiently without reaching the thermal degradation threshold of the catalyst, a strategy heavily utilized in pharmaceutical development (3)[3].

Q4: Can I perform direct C-H arylation of imidazoles with quinoline scaffolds at lower temperatures? A: Yes, but it requires specialized catalytic systems. Traditional Pd-catalyzed C–H arylation often requires 120–140 °C to break the C–H bond. However, recent advancements using synergistic tripalladium clusters or specific Ag/Cu additives can lower the required reaction temperature significantly by stabilizing the transition state during the concerted metalation-deprotonation (CMD) step (4)[4].

Quantitative Data: Empirical Temperature Matrix

To prevent arbitrary parameter screening, rely on the following quantitative matrix summarizing typical kinetic behaviors and side-reaction profiles for Pd-catalyzed imidazole-quinoline couplings.

Temperature RangeKinetic StatusDominant Side ReactionsCatalyst StateRecommended Action
< 70 °C Stalled / Very SlowNone (Recovered SM)StableIncrease Temp or use electron-rich ligand
80 – 100 °C OptimalMinor homocoupling (<5%)ActiveMaintain; optimize concentration
110 – 120 °C FastDehalogenation (5-15%)Gradual decayMonitor closely via LC-MS
> 130 °C TerminatedExtensive dehalogenationPd BlackDecrease Temp; change solvent/ligand

Self-Validating Experimental Protocol: Thermal Profiling

To identify the exact thermal window for a novel imidazole-quinoline pair, you must use a self-validating protocol. This methodology utilizes an internal standard to ensure that any "loss" of starting material is accurately attributed to product formation rather than thermal degradation, preventing false positives.

Objective: Systematically identify the optimal thermal window while maintaining a closed mass balance.

Step 1: Reaction Preparation with Internal Standard

  • In a nitrogen-filled glovebox, combine the quinoline halide (1.0 eq), imidazole derivative (1.2 eq), Pd source (e.g., Pd(OAc)₂, 5 mol%), Ligand (e.g., Xantphos, 10 mol%), and Base (e.g., Cs₂CO₃, 2.0 eq) in a dry solvent (e.g., 1,4-Dioxane).

  • Self-Validation Checkpoint: Add exactly 0.1 eq of 1,3,5-trimethoxybenzene as an inert internal standard. This allows for absolute quantitative LC-MS or qNMR tracking.

Step 2: Parallel Thermal Profiling

  • Split the master reaction mixture equally into four sealed, pressure-rated vials.

  • Heat the vials in parallel at 70 °C, 90 °C, 110 °C, and 130 °C using a precise heating block.

Step 3: Kinetic Sampling & Mass Balance Check

  • At

    
     and 
    
    
    
    , extract a 10 µL aliquot from each vial.
  • Quench the aliquot with air/MeOH and filter through a short Celite plug.

  • Self-Validation Checkpoint: Analyze via LC-MS. Calculate the ratio of Product : Starting Material : Internal Standard. If the Internal Standard peak area drops relative to its initial concentration, your analytical method is flawed, or the standard is reacting.

Step 4: Data Interpretation & Causality Mapping

  • If the 70 °C vial shows >90% SM: The activation energy for oxidative addition is unmet.

  • If the 130 °C vial shows a loss of SM but <20% product: Calculate the mass balance. A poor mass balance indicates thermal decomposition or polymerization.

  • Final Selection: Select the lowest temperature that achieves >95% conversion with a closed mass balance (typically found in the 90–100 °C window).

References

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - PubMed Central. nih.gov.
  • Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction - ResearchGate.
  • C–H Arylation of Imidazo[1,2-a]pyridines and Zolimidines Catalyzed by Synergistic Tripalladium Clusters | Organic Letters. acs.org.
  • Regioselective C2-arylation of imidazo[4,5-b]pyridines - RSC Publishing. rsc.org.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. mdpi.com.

Sources

Technical Support Center: Overcoming Steric Hindrance in 8-Phenylquinoline Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-phenylquinoline functionalization. 8-Phenylquinoline and its derivatives are privileged scaffolds in drug discovery and materials science. However, functionalizing the C8-phenyl ring or the quinoline core in the presence of the bulky 8-phenyl group presents significant steric challenges. This guide provides troubleshooting strategies, mechanistic insights, and validated protocols for achieving high-yielding, regioselective substitutions.

Part 1: Troubleshooting & FAQs

Q1: Why do standard cross-coupling or C-H activation protocols fail or give low yields when applied to 8-phenylquinolines? A1: The 8-phenyl group creates severe steric shielding around the C7 and C8a positions of the quinoline core. Furthermore, the free rotation of the bulky phenyl ring physically blocks the trajectory of incoming transition metal catalysts, preventing the formation of the necessary planar metallacyclic transition states[1]. To overcome this causality, you must either elongate the coordinate bond distance using specific directing groups (such as N-oxides) or employ highly engineered, flexible ligands that can navigate the steric bulk while maintaining strong metal coordination[1].

Q2: How can I achieve C8-selective arylation on the quinoline core without competing C2-functionalization? A2: Palladium-catalyzed C-H functionalization of quinolines typically favors the C2 position due to electronic factors. To redirect the metal to the sterically hindered C8 position, converting the quinoline to a quinoline N-oxide is highly effective. The N-oxide acts as a traceless directing group. The oxygen atom coordinates with the metal center (e.g., Pd or Rh), forming a favorable 5- or 6-membered metallacycle that physically bypasses the steric clash at C2[2]. For instance, Pd-catalyzed reactions in acetic acid or under microwave irradiation can selectively yield C8-arylated products with excellent functional group tolerance[2].

Q3: What is the optimal catalytic system for the ortho-borylation of the 8-phenyl ring itself? A3: Direct borylation of the 8-aryl group is notoriously difficult because steric hindrance suppresses the formation of ortho-isomers[1]. However, an Iridium-catalyzed system using [Ir(OMe)(cod)]2 paired with a newly designed nitrile-containing 2-phenylpyridine ligand successfully activates the ortho-C-H bond of 8-arylquinolines[1]. The nitrile group on the ligand modifies the electron density and steric profile of the Ir-center, allowing it to slip past the crowded 8-position and deliver the borylated product in >99% ortho-selectivity[1].

Q4: Can I use Rhodium or Ruthenium for these transformations, and what are the mechanistic benefits? A4: Yes. Both Rh(III) and Ru(II) catalysts are excellent for the C8-arylation of quinoline N-oxides using arylboronic acids. Ru(II) catalysts offer a unique "dual activity" where they facilitate the distal C-H activation and simultaneously deoxygenate the N-oxide in situ, saving an entire synthetic step[3]. Rh(III) systems, such as [Cp*RhCl2]2 with Ag₂O, provide exceptional regioselectivity for the C8 position via a stable rhodacyclic intermediate. The N-oxide can then be easily reduced post-reaction using PCl₃[4].

Part 2: Experimental Protocols

Protocol 1: Iridium-Catalyzed Site-Selective ortho-Borylation of 8-Phenylquinoline

Self-Validating System: Reaction progress and regioselectivity can be definitively tracked via ¹H NMR. The disappearance of the distinct 8-phenyl ortho-proton signals and the appearance of the pinacolato methyl protons (a large singlet around 1.3 ppm) confirm successful conversion.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(OMe)(cod)]2 (1.5 mol %), the nitrile-containing 2-phenylpyridine ligand (3.0 mol %), and bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)[1].

  • Substrate Addition: Add 8-phenylquinoline (1.0 equiv) and dry THF to achieve a 0.5 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture at 80 °C for 16 hours.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the precipitated Iridium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the ortho-borylated 8-phenylquinoline[1].

Protocol 2: Rh(III)-Catalyzed C8-Arylation of Quinoline N-Oxides

Self-Validating System: Regioselectivity is confirmed via 2D NMR (NOESY). The absence of NOE cross-peaks between the newly installed aryl group and the C3 proton confirms C8 substitution rather than C2 substitution.

Step-by-Step Methodology:

  • Preparation: To a reaction vial, add quinoline N-oxide (1.0 equiv), arylboronic acid (2.0 equiv), [Cp*RhCl2]2 (4 mol %), AgSbF₆ (16 mol %), and Ag₂O (2.0 equiv)[4].

  • Solvent Addition: Add diethylene glycol dimethyl ether (diglyme) as the solvent under a strict argon atmosphere[4].

  • Reaction: Stir the reaction mixture at 80 °C for 12–24 hours until TLC indicates complete consumption of the N-oxide[4].

  • Workup: Quench the reaction with water and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification & Deoxygenation: Purify the intermediate by flash chromatography. To obtain the free functionalized quinoline, reduce the purified N-oxide with PCl₃ (1.2 equiv) in chloroform at room temperature for 2 hours[4].

Part 3: Quantitative Data Summary

Catalytic SystemDirecting GroupReagentsTarget PositionYield / Regioselectivity
[Ir(OMe)(cod)]₂ + Nitrile-Ligand None (Direct)B₂pin₂8-Aryl (ortho)High / >99% ortho-selective[1]
Pd(OAc)₂ N-OxideIodoarenes, AcOHC8 (Quinoline core)82% / High C8/C2 ratio[2]
[Cp*RhCl₂]₂ N-OxideArylboronic acids, Ag₂OC8 (Quinoline core)85% / Excellent[4]
Ru(II) Catalyst N-OxideArylboronic acidsC8 (Quinoline core)90% / Distal C-H activation[3]

Part 4: Mechanistic Visualizations

G A 8-Phenylquinoline B Oxidation (mCPBA) Steric Shielding Bypassed A->B C 8-Phenylquinoline N-oxide (Traceless Directing Group) B->C D Transition Metal Catalysis (Pd, Rh, or Ru) C->D Coordination E Regioselective C8-Functionalization (e.g., Arylation) D->E C-H Activation F In situ or Stepwise Deoxygenation (PCl3 or Ru-catalyzed) E->F G Functionalized 8-Phenylquinoline (High Yield, No C2-Interference) F->G

Workflow for overcoming steric hindrance using an N-oxide directing group.

Mechanism Rh_cat [Cp*RhCl2]2 Catalyst Active Rh(III) Species Coord N-Oxide Coordination (O-Rh Bond Formation) Rh_cat->Coord CH_Act Electrophilic C8-H Cleavage (5-Membered Rhodacycle) Coord->CH_Act Overcomes Sterics Transmet Transmetalation (with Arylboronic Acid) CH_Act->Transmet RedElim C-C Reductive Elimination (Product Release) Transmet->RedElim Oxidation Ag(I)-Mediated Reoxidation Rh(I) → Rh(III) RedElim->Oxidation Rh(I) Release Oxidation->Rh_cat Cycle Complete

Catalytic cycle of Rh(III)-mediated C8-arylation of quinoline N-oxides.

References

  • Iridium-Catalyzed Site-Selective Borylation of 8-Arylquinolines. Thieme Connect. 1

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. National Institutes of Health (NIH). 2

  • Regioselective Arylation of Quinoline N-Oxides (C8), Indolines (C7) and N-tert-Butylbenzamide with Arylboronic Acids. National Institutes of Health (NIH). 3

  • Rh(III)-catalyzed C8 arylation of quinoline N-oxides with arylboronic acids. RHHZ. 4

Sources

Stability of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline under physiological pH conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Imidazol-1-ylmethyl-8-phenyl-quinoline. This resource is designed to provide in-depth, practical guidance on the stability of this compound under physiological pH conditions. Understanding and managing the stability of your molecule is paramount for generating reliable experimental data and for the successful development of new therapeutics.

This guide moves beyond simple protocols to explain the "why" behind the experimental design, ensuring you can troubleshoot effectively and maintain the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues and questions that may arise during your experiments.

Q1: My biological assay results with 6-Imidazol-1-ylmethyl-8-phenyl-quinoline are inconsistent. Could this be a stability problem?

A: Yes, inconsistent biological activity is a classic indicator of compound degradation.[1] The quinoline and imidazole moieties in your compound can be susceptible to degradation in aqueous solutions, especially under physiological conditions (pH ~7.4, 37°C). This degradation can lead to a decrease in the concentration of the active parent compound and the formation of new, potentially inactive or even interfering, byproducts. It is crucial to prepare fresh solutions for sensitive assays or to pre-determine the stability of your stock solutions under your specific experimental conditions.[1]

Q2: I've noticed a slight yellowing of my stock solution in a buffered aqueous solution over time. What does this signify?

A: Discoloration, particularly a shift to yellow or brown, is a common sign of degradation for many quinoline-containing compounds.[1] This is often a result of oxidation or photodegradation. The extended π-system of the quinoline ring is susceptible to oxidative attack, and both the quinoline and imidazole rings can be sensitive to light. It is highly recommended to store all solutions of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline protected from light and to consider the use of antioxidants if oxidative degradation is suspected.

Q3: What are the most likely degradation pathways for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline at physiological pH?

A: At a physiological pH of 7.4, several degradation pathways could be at play:

  • Hydrolysis: The benzylic methylene bridge connecting the imidazole and quinoline rings could be a site for hydrolytic cleavage, although this is generally less likely without strong acid or base catalysis. More significantly, the imidazole ring itself can undergo hydrolysis, leading to ring-opening.[2]

  • Oxidation: Both the quinoline and imidazole rings are susceptible to oxidation.[3][4] The nitrogen atoms in both heterocyclic systems can be oxidized, and the phenyl and quinoline rings can undergo hydroxylation. The presence of dissolved oxygen or trace metal ions in your buffer can catalyze these reactions.

  • Photodegradation: Quinoline and imidazole derivatives can be photosensitive.[1] Exposure to ambient or UV light can lead to the formation of various degradation products, including hydroxyquinolines.[1]

Q4: I am using a phosphate-buffered saline (PBS) solution at pH 7.4. Are there any specific considerations?

A: PBS is a common and generally stable buffer for physiological pH studies.[5] However, it's important to ensure its quality. Microbial contamination can alter the pH and introduce enzymes that may degrade your compound.[5] Always use sterile, high-purity water and salts to prepare your PBS. While PBS itself is stable, it does not prevent the inherent chemical degradation of your compound. The phosphate ions can potentially interact with your molecule, but this is less common than the primary degradation pathways mentioned above.

Q5: How can I proactively minimize the degradation of my compound during experiments?

A: To enhance the stability of your 6-Imidazol-1-ylmethyl-8-phenyl-quinoline solutions, consider these strategies:

  • pH Control: While your target is physiological pH, ensure your buffer has sufficient capacity to maintain this pH throughout the experiment.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics.[1] For ongoing experiments, maintain a consistent and documented temperature.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Inert Atmosphere: If oxidation is a major concern, consider preparing and storing your solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment. If you must use stock solutions, perform a stability study to determine their viable shelf-life under your storage conditions.

In-Depth Technical Protocols

To rigorously assess the stability of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, a systematic approach involving forced degradation studies and a stability-indicating HPLC method is essential.[6][7][8]

Protocol 1: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways.[6][7] This information is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline in a suitable organic solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 4, 8, 24 hours).[1]
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize samples with an equivalent amount of acid before analysis.[1]
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and sample at the designated time points.[1]
  • Thermal Degradation: Dilute the stock solution in your physiological buffer (e.g., PBS pH 7.4) and incubate at an elevated temperature (e.g., 60°C).[1]
  • Photodegradation: Expose the solution in a photochemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10][11] A dark control sample should be stored under the same conditions but protected from light.

3. Sample Analysis:

  • At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization of acid/base), and dilute to a suitable concentration for HPLC analysis.
  • Analyze using the stability-indicating HPLC method described in Protocol 2.
Diagram: Forced Degradation Experimental Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare 1 mg/mL Stock Solution in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Aliquots Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose Aliquots Thermal Thermal Stress (PBS pH 7.4, 60°C) Stock->Thermal Expose Aliquots Photo Photodegradation (ICH Q1B Light) Stock->Photo Expose Aliquots Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quench Quench/Neutralize (if applicable) Sampling->Quench HPLC Analyze via Stability-Indicating HPLC-UV/PDA Quench->HPLC Data Identify & Quantify Degradation Products HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[8][12]

1. Instrument and Conditions (Starting Point):

  • HPLC System: A system with a UV/Vis or Photodiode Array (PDA) detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical starting point could be a gradient of:
  • Solvent A: Water with 0.1% formic acid or phosphoric acid.
  • Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at the λmax of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline and also scan a broader range with a PDA detector to identify peaks of degradation products.
  • Injection Volume: 10-20 µL.

2. Method Optimization and Validation:

  • Inject samples from the forced degradation study.
  • Optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
  • Specificity: The key validation parameter. The method is specific if it can resolve the parent compound from all degradation products, process impurities, and excipients. Peak purity analysis using a PDA detector is essential to confirm that the parent peak is not co-eluting with any degradants.[1]
  • Validate the method according to ICH Q2(R1) guidelines for linearity, accuracy, precision, and robustness.
Diagram: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (Light) Parent 6-Imidazol-1-ylmethyl- 8-phenyl-quinoline Hydrolysis_Products Imidazole Ring Opening or Cleavage at Methylene Bridge Parent->Hydrolysis_Products H₂O, H⁺/OH⁻ N_Oxides N-Oxides (Quinoline or Imidazole) Parent->N_Oxides [O] Hydroxylated Hydroxylated Derivatives (on Phenyl or Quinoline Ring) Parent->Hydroxylated [O] Photo_Products Hydroxyquinolines & Other Photoproducts Parent->Photo_Products

Caption: Potential degradation pathways for the target compound.

Data Summary Tables

When conducting your stability studies, organize your data in a clear and concise manner.

Table 1: Example Buffer Compositions for Physiological pH Studies

Buffer SystemComponent 1Component 2Final pH
Phosphate-Buffered Saline (PBS)Na₂HPO₄, KH₂PO₄NaCl, KCl7.4
HEPESHEPES sodium saltHEPES acid7.4
Tris-HClTris baseHCl7.4

Table 2: Example Data from a Stability Study at 37°C in PBS (pH 7.4)

Time Point (hours)Parent Compound Remaining (%)Peak Area of Degradant 1Peak Area of Degradant 2
0100.000
298.51.20.3
496.82.50.7
893.25.11.7
2485.110.84.1

Note: The above data is illustrative. Actual results will depend on the specific compound and experimental conditions.

By following these guidelines, you will be well-equipped to understand and manage the stability of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, ensuring the accuracy and reliability of your research.

References

  • A plausible mechanism for the oxidation of N‐heterocycles. - ResearchGate. Available at: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. Available at: [Link]

  • Degradation pathways of imidazolium cations under nucleophilic attacks in basic conditions. - ResearchGate. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available at: [Link]

  • Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - JETIR.org. Available at: [Link]

  • Biodegradation of imidazolium ionic liquids by activated sludge microorganisms - PMC - NIH. Available at: [Link]

  • Hydrolysis rates of some acetylimidazole derivatives. - Canadian Journal of Chemistry. Available at: [Link]

  • Photo-Fenton-Like Degradation of Imidazolium Ionic Liquids: A Combined Experimental and Theoretical Study - PubMed. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. - International Journal of Medical Science and Clinical Research Studies. Available at: [Link]

  • Thermal stability of N -heterocycle-stabilized iodanes – a systematic investigation - ResearchGate. Available at: [Link]

  • Oxidative N‐Heterocyclic Carbene Catalysis - PMC - NIH. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available at: [Link]

  • Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials - Chemical Science (RSC Publishing). Available at: [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. - Preprints.org. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. - Onyx Scientific. Available at: [Link]

  • Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. Available at: [Link]

  • How to determine the stability of Phosphate buffered saline (PBS)? - ResearchGate. Available at: [Link]

  • Role of Fungi in Biodegradation of Imidazolium Ionic Liquids by Activated Sewage Sludge - MDPI. Available at: [Link]

  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Publishing. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. - ScienceDirect. Available at: [Link]

  • Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data | Request PDF - ResearchGate. Available at: [Link]

  • Degradation of imidazolium-based ionic liquids in aqueous solution using plasma electrolysis - PubMed. Available at: [Link]

  • WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. - ResearchGate. Available at: [Link]

  • Understanding ICH Photostability Testing - Q-Lab. Available at: [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products - IKEV. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. - ResolveMass. Available at: [Link]

  • Imidazole - Wikipedia. Available at: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. Available at: [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. - ResearchGate. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications - TSI Journals. Available at: [Link]

  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. - ResearchGate. Available at: [Link]

  • Separation of Quinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW - Jetir.Org. Available at: [Link]

  • Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. - ScienceDirect. Available at: [Link]

  • Stability testing of existing active substances and related finished products | EMA. Available at: [Link]

  • Hydrolysis of Imidazole-2-ylidenes | Journal of the American Chemical Society. Available at: [Link]

  • A Standard Protocol for Deriving and Assessment of Stability Part 5 – Sterile Products (end sterilised products) - Specialist Pharmacy Service. Available at: [Link]

  • Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. - Egyptian Drug Authority. Available at: [Link]

Sources

Addressing non-specific binding of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline in assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Non-Specific Binding (NSB) & Assay Interference

Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.[1]

Executive Summary: The Compound Profile

Welcome to the technical support hub for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline . To effectively troubleshoot this compound, we must first understand its physicochemical "personality."[1] This molecule exhibits a Class II/IV behavior (in the BCS classification context) characterized by two distinct features that drive assay interference:

  • High Lipophilicity & Planarity (Phenyl-Quinoline Core): This large aromatic surface area drives

    
    -
    
    
    
    stacking and hydrophobic adsorption to plastics, leading to the "disappearing compound" phenomenon.[1]
  • Basic Nitrogen & Metal Coordination (Imidazole Moiety): The imidazole group (

    
    ) can coordinate with transition metals (Zn²⁺, Cu²⁺) often found in metalloprotein assays, leading to false positives via chelation rather than target engagement.[1]
    

This guide provides self-validating protocols to distinguish between true potency and artifacts caused by these properties.

Diagnostic Workflow

Before altering your assay, use this decision tree to diagnose the specific type of interference you are facing.[1]

NSB_Diagnosis Start Symptom: Inconsistent IC50 or Unexpected Inhibition Check_Slope Check Hill Slope Start->Check_Slope Steep_Slope Slope > 2.0 (Sudden inhibition) Check_Slope->Steep_Slope Normal_Slope Slope ~ 1.0 (Standard binding) Check_Slope->Normal_Slope Check_Detergent Detergent Sensitivity Test (Add 0.01% Triton X-100) Steep_Slope->Check_Detergent Check_Optical Optical Interference Check (Fluorescence Scan) Normal_Slope->Check_Optical Result_Agg Potency Lost with Detergent? YES -> Colloidal Aggregation Check_Detergent->Result_Agg IC50 Shifts > 3x Result_Ads Potency Stable/Improved? NO -> Surface Adsorption Check_Detergent->Result_Ads IC50 Stable Result_Fluor High Background? YES -> Autofluorescence Check_Optical->Result_Fluor Result_True Signal Stable? YES -> True Binding Check_Optical->Result_True

Figure 1: Diagnostic logic for identifying the root cause of assay variability.

Troubleshooting Guides (Q&A)

Module A: Surface Adsorption (The "Disappearing Compound")

Q: My


 values shift significantly when I change from 96-well to 384-well plates, or when I change plastic brands. Why? 

A: The phenyl-quinoline core is highly hydrophobic.[1] In aqueous buffers, the compound is thermodynamically driven to leave the solution and adsorb onto the hydrophobic surfaces of polystyrene (PS) plates.[1] This effectively lowers the free concentration of the drug, making it appear less potent than it is.[1] This effect is exacerbated in 384-well plates due to the higher surface-area-to-volume ratio.[1]

Protocol: The "Plate Material" Validation

  • Prepare: Three identical serial dilutions of the compound in your assay buffer.

  • Incubate: Transfer aliquots into three different plate types:

    • Standard Polystyrene (PS)

    • Low-Binding Polypropylene (PP)

    • Non-Binding Surface (NBS/Corning)

  • Measure: After 30 minutes, transfer supernatant to the detection plate (if different) or read directly.

  • Analyze: If the

    
     is significantly lower (more potent) in NBS or PP plates compared to PS, you have significant surface adsorption.[1]
    

Recommended Solution:

  • Switch Plastics: Use Low-Binding Polypropylene (PP) for all intermediate dilution steps.[1]

  • Add Surfactant: Include 0.01% Tween-20 or 0.005% Pluronic F-127 in the assay buffer.[1] These detergents coat the plastic surface, preventing the compound from sticking.[1]

Module B: Colloidal Aggregation (The "False Positive")

Q: I see enzyme inhibition, but the dose-response curve is extremely steep (Hill slope > 2.0). Is this real?

A: Likely not. Planar aromatic compounds like phenyl-quinolines are prone to forming colloidal aggregates in aqueous solution.[1] These colloids (100–1000 nm diameter) sequester enzymes non-specifically, inhibiting them by physical adsorption rather than active site binding.[1] This is a classic "Shoichet Aggregator" artifact [1].

Protocol: The Detergent Sensitivity Test This is the gold standard for ruling out aggregation.[1]

  • Control Arm: Run the dose-response curve in standard buffer.

  • Test Arm: Run the same curve in buffer supplemented with 0.01% Triton X-100 (freshly prepared).

  • Compare:

    • True Binder:

      
       remains unchanged.
      
    • Aggregator: The inhibition disappears (or

      
       shifts >10-fold) because the detergent disrupts the colloid formation.
      

Critical Note: If your target protein is sensitive to Triton, use 0.01% CHAPS as an alternative.[1]

Module C: Metal Chelation (The "Zinc Stripper")

Q: I am running an MMP (Matrix Metalloproteinase) or HDAC assay. The compound shows high potency, but results are inconsistent between buffer batches. [1]

A: The imidazole moiety at position 6 is a well-known metal coordinator.[1] If your target enzyme relies on a catalytic metal ion (e.g., Zinc in MMPs), the compound might be stripping the metal from the enzyme or binding to trace metals in the buffer, rather than binding the protein pocket.[1]

Protocol: Metal Supplementation Check

  • Baseline: Determine

    
     in standard assay buffer.
    
  • Challenge: Repeat the assay with a buffer supplemented with a physiological excess of the cofactor (e.g., 10

    
    M 
    
    
    
    if testing a zinc-dependent enzyme).[1]
  • Interpretation:

    • If potency drops drastically (e.g.,

      
       moves from 10 nM to 10 
      
      
      
      M), the compound acts primarily as a metal chelator. This is often considered a "pan-assay interference" (PAINS) mechanism unless metal chelation is the intended mode of action [2].
Module D: Optical Interference (Autofluorescence)

Q: My fluorescence intensity (FI) or FRET assay shows high background noise at high compound concentrations.

A: Quinolines are intrinsically fluorescent structures.[1] Depending on the substitution pattern, 8-phenyl-quinoline derivatives can fluoresce in the blue/green region (350–500 nm), overlapping with common fluorophores like Coumarin or Fluorescein.[1]

Protocol: Spectral Scanning

  • Setup: Dilute the compound to its highest assay concentration (e.g., 10

    
    M) in assay buffer (no protein/substrate).
    
  • Scan: Perform an excitation/emission scan using a monochromator-based plate reader.[1]

    • Excitation: 300–500 nm.[1]

    • Emission: 400–600 nm.[1]

  • Verify: If the compound emits signal at your assay's detection wavelength, you must switch to a "Red-Shifted" assay readout (e.g., AlexaFluor 647 or TR-FRET) to avoid interference.[1]

Summary of Optimization Parameters

Use this table to configure your assay buffer for this specific scaffold.

ParameterRecommendationScientific Rationale
Plate Type NBS (Non-Binding Surface) or PPPrevents hydrophobic adsorption of the phenyl-quinoline core.[1]
Detergent 0.01% Triton X-100 Prevents colloidal aggregation (critical for this scaffold).[1][2]
Carrier Protein Avoid BSA if possible BSA has hydrophobic pockets (Sudlow sites) that bind quinolines, reducing free concentration.[1] Use

-globulin if a carrier is needed.[1]
DMSO Limit < 2% (v/v) High DMSO can solubilize plastics and exacerbate optical interference.[1]
Readout Red-Shifted (>600 nm) Avoids overlap with intrinsic quinoline fluorescence.[1]

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1]

    • Foundational paper describing the mechanism of colloidal aggreg
  • Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[1]

    • Defines structural alerts for frequent interferers, including metal chelators and aggreg
  • Coussens, N. P., et al. (2012).[1] Assay Guidance Manual: Compound-Mediated Assay Interference. NCBI Bookshelf.

    • The authoritative NIH guide on troubleshooting biochemical assays.[1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1]

    • Reference for understanding intrinsic fluorescence of arom

Sources

Validation & Comparative

Comparative Performance Guide: IC50 Profiling of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline Against Standard PDE4A Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Phosphodiesterase 4 (PDE4) is the principal cyclic adenosine monophosphate (cAMP)-hydrolyzing enzyme in immune, inflammatory, and central nervous system cells. By catalyzing the degradation of cAMP to inactive 5'-AMP, PDE4 terminates the cAMP/Protein Kinase A (PKA)/CREB signaling cascade. This termination lifts the suppression on pro-inflammatory cytokine transcription, leading to the release of mediators like TNF-α and IL-17[1][2].

Targeting the PDE4A isoform is a validated pharmacological strategy for treating respiratory conditions (like COPD) and autoimmune diseases (like Psoriasis)[2]. However, the clinical translation of PDE4 inhibitors has historically been bottlenecked by dose-limiting adverse effects, primarily emesis (nausea and vomiting), which are linked to specific PDE4 conformational states and isoform selectivity[3][4].

6-Imidazol-1-ylmethyl-8-phenyl-quinoline is a highly potent, quinoline-based PDE4 inhibitor. It was rationally designed and synthesized during the development of photoaffinity probes (such as APIIMQ) to map the PDE4 active site[3]. By understanding how this specific quinoline scaffold binds, researchers aimed to structurally differentiate the "efficacy" binding conformation from the "emesis" binding conformation[3]. In this guide, we objectively evaluate the biochemical performance of this compound against gold-standard clinical and research PDE4 inhibitors.

Comparative IC50 Data

The following table synthesizes the biochemical half-maximal inhibitory concentration (IC50) values for PDE4A inhibition. Data is derived from recombinant human PDE4A enzymatic assays.

InhibitorTarget IsoformIC50 (nM)Chemical ScaffoldClinical / Research Context
6-Imidazol-1-ylmethyl-8-phenyl-quinoline PDE4A9.0 QuinolinePreclinical / Photoaffinity Probe Precursor[3][5]
Roflumilast PDE4A0.8 - 1.2 BenzamideFDA Approved (Severe COPD)[2][6]
Apremilast PDE4A2.3 - 14.0 PhthalimideFDA Approved (Psoriasis, PsA)[7][8]
Rolipram PDE4A3.0 PyrrolidoneGold-Standard Tool Compound (Clinically discontinued)[4][9]

Data Interpretation: While Roflumilast remains the most potent inhibitor in this class[2], 6-Imidazol-1-ylmethyl-8-phenyl-quinoline demonstrates single-digit nanomolar potency (9 nM)[5]. Its rigid quinoline core offers a distinct structure-activity relationship (SAR) compared to the flexible benzamide or pyrrolidone rings of standard inhibitors, making it a critical tool for structural biology and next-generation drug design.

Mechanistic Signaling Pathway

The diagram below illustrates the regulatory loop of cAMP signaling and the precise pharmacological intervention point of PDE4A inhibitors.

G LPS Inflammatory Stimuli (e.g., LPS) Receptor TLR4 / GPCRs LPS->Receptor AC Adenylyl Cyclase (AC) Receptor->AC Stimulates cAMP Intracellular cAMP (Active Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis CREB CREB Phosphorylation PKA->CREB Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-17) CREB->Cytokines Suppresses Transcription PDE4A PDE4A Enzyme PDE4A->cAMP Catalyzes Degradation Inhibitor 6-Imidazol-1-ylmethyl-8-phenyl-quinoline & Standard Inhibitors Inhibitor->PDE4A Competitive Inhibition (IC50)

Caption: Pharmacological mechanism of PDE4A inhibitors preventing cAMP hydrolysis to suppress inflammation.

Experimental Methodologies: Self-Validating TR-FRET Assay

To accurately determine the IC50 of quinoline-based compounds like 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, standard fluorescence intensity assays are inadequate. Quinoline derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which causes false-positive artifacts.

Expertise & Causality: We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET utilizes lanthanide chelates (e.g., Europium) with exceptionally long emission half-lives. By introducing a microsecond time delay before reading the emission, transient compound auto-fluorescence is completely gated out, ensuring absolute data integrity.

Step-by-Step Protocol
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Tween-20, and 0.1% BSA.

    • Causality: PDE4A is a metallohydrolase. The conserved His-Asp (HD) motif in its active site requires divalent metal cations (Mg²⁺) to coordinate the nucleophilic attack on cAMP. Omitting Mg²⁺ will result in a dead enzyme.

  • Compound Titration: Prepare 10-point, 1:3 serial dilutions of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, Rolipram, and Apremilast in 100% DMSO. Dilute 1:20 in assay buffer.

    • Causality: Final DMSO concentration in the assay must not exceed 1%. Higher concentrations alter the dielectric constant of the buffer, leading to solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: Dispense 2.5 µL of recombinant human PDE4A (expressed in Sf9 cells) into a 384-well plate. Add 2.5 µL of the compound dilutions. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive binding kinetics.

  • Substrate Addition: Add 5 µL of 100 nM cAMP substrate. Incubate for exactly 30 minutes to ensure the reaction remains in the linear velocity phase (<20% substrate depletion).

  • Detection: Add 10 µL of TR-FRET stop/detection mix containing Europium-labeled anti-cAMP antibody and d2-fluorophore-labeled cAMP tracer. Incubate for 1 hour.

  • Readout: Read the plate on a TRF-capable microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

Self-Validating System Criteria

A protocol is only as trustworthy as its internal controls. To validate the assay plate:

  • Z'-Factor Calculation: Must be > 0.6 . Calculated using DMSO vehicle (maximum enzyme activity/lowest FRET) against 100 µM IBMX (maximum inhibition/highest FRET).

  • Reference Standard Tracking: Rolipram is run on every plate. The plate is strictly rejected if the calculated Rolipram IC50 deviates by more than ±0.5 log units from its historical mean of ~3.0 nM[9].

References

  • Macdonald D, Perrier H, Liu S, Laliberté F, Rasori R, Robichaud A, Masson P, Huang Z. (2000). Hunting the emesis and efficacy targets of PDE4 inhibitors: identification of the photoaffinity probe 8-(3-azidophenyl)-6-[(4-iodo-1H-1-imidazolyl)methyl]quinoline (APIIMQ). Journal of Medicinal Chemistry, 43(21), 3820-3823.[Link]

  • MacKenzie SJ, Houslay MD. (2000). Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells. Biochemical Journal, 347(Pt 2), 571-578.[Link]

  • Perez-Aso M, et al. (2015). Apremilast, a novel phosphodiesterase 4 (PDE4) inhibitor, regulates inflammation through multiple cAMP downstream effectors. Arthritis Research & Therapy, 17(1), 249.[Link]

  • Li H, Zhai Z, Wang Y, et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology, 9, 1048.[Link]

Sources

Validation of bioanalytical methods for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline quantification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Bioanalytical Methods for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline Quantification: A Comparative Guide

As a Senior Application Scientist, developing a robust bioanalytical method for a novel small molecule requires moving beyond rote protocol execution. You must understand the physicochemical properties of the analyte to design a self-validating, regulatory-compliant assay.

This guide provides an in-depth comparative analysis and validation framework for quantifying 6-Imidazol-1-ylmethyl-8-phenyl-quinoline , a potent quinoline-imidazole derivative, in biological matrices. By leveraging the [1] and the harmonized [2], we will establish a self-validating system that ensures absolute data integrity for pharmacokinetic (PK) profiling.

Mechanistic Profiling & Platform Comparison

To quantify 6-Imidazol-1-ylmethyl-8-phenyl-quinoline accurately, we must first analyze its structure. The molecule contains a lipophilic 8-phenyl group and two highly basic nitrogen centers: an imidazole ring (pKa ~6.5) and a quinoline core (pKa ~4.5).

While multiple analytical platforms exist, their performance varies drastically based on these structural traits.

Table 1: Comparative Analysis of Quantification Platforms
ParameterLC-MS/MS (ESI+ MRM)HPLC-UVELISA
Sensitivity (LLOQ) 10 - 50 pg/mL (Gold Standard)50 - 100 ng/mL1 - 10 ng/mL
Linear Dynamic Range 3 to 4 logs2 to 3 logs1 to 2 logs
Specificity Exceptional (Mass/Charge Isolation)Poor (Co-eluting matrix peaks)Moderate (Antibody cross-reactivity)
Throughput High (2-5 min/run)Low (10-20 min/run)High (Batch processing)
Matrix Effects Mitigated via SIL-IS & SPEHigh interferenceHigh (Non-specific binding)

The Causality of Platform Selection: LC-MS/MS is the definitive choice. HPLC-UV lacks the sensitivity required for low pg/mL PK profiling, as the quinoline chromophore is easily masked by endogenous plasma proteins. ELISA requires months of antibody development and suffers from cross-reactivity with structurally similar phase-I metabolites. Conversely, the basic nitrogens of our target compound readily accept protons, making it exceptionally amenable to Positive Electrospray Ionization (ESI+) in LC-MS/MS setups.

Method Development: The Causality Behind the Protocol

A bioanalytical method is only as reliable as its sample preparation. For basic compounds, Protein Precipitation (PPT) is insufficient because it leaves behind endogenous phospholipids that cause severe ion suppression in the mass spectrometer.

The Solution: Mixed-Mode Cation Exchange (MCX) SPE We utilize MCX Solid Phase Extraction (SPE) because it exploits the molecule's basicity. By acidifying the plasma with phosphoric acid, both the imidazole and quinoline nitrogens become fully protonated. The compound then binds via strong electrostatic interactions to the sulfonic acid groups on the MCX sorbent. This allows us to aggressively wash the sorbent with 100% methanol—stripping away neutral lipids and phospholipids—before eluting the target with a basic solvent that neutralizes the compound and breaks the ionic bond.

SPE_Workflow Plasma Plasma Sample + Internal Standard Acidify Acidification (2% H3PO4) Plasma->Acidify Load Load onto MCX SPE Acidify->Load Wash Wash (2% FA & MeOH) Load->Wash Elute Elute (5% NH4OH in MeOH) Wash->Elute Evaporate Evaporate & Recon (Mobile Phase) Elute->Evaporate LCMS LC-MS/MS Analysis (ESI+ MRM) Evaporate->LCMS

Caption: Optimized mixed-mode cation exchange (MCX) SPE workflow for the target compound.

Step-by-Step Experimental Protocols

Protocol A: MCX Solid-Phase Extraction (SPE)
  • Spiking: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) to normalize extraction recovery.

  • Acidification: Add 100 µL of 2% H3PO4 to fully protonate the basic nitrogens.

  • Conditioning: Condition the MCX 96-well plate with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified sample onto the sorbent bed.

  • Washing (Orthogonal Cleanup):

    • Wash 1: 1 mL 2% Formic Acid in Water (removes aqueous-soluble proteins).

    • Wash 2: 1 mL 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute the analyte using 2 x 500 µL of 5% NH4OH in Methanol. The high pH deprotonates the analyte, releasing it from the cation-exchange sites.

  • Reconstitution: Evaporate under N2 gas at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: LC-MS/MS Analysis
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (maintains protonation for sharp peak shape).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Settings: ESI+ mode, Multiple Reaction Monitoring (MRM). Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C.

Bioanalytical Method Validation (BMV) System

To ensure the protocol is a self-validating system, it must be subjected to the rigorous acceptance criteria defined by the FDA (2018) and ICH M10 guidelines[1][3]. If any parameter fails the defined thresholds, the method is inherently flagged as invalid for regulatory submission.

Validation_Logic cluster_0 Core Self-Validating Parameters BMV Bioanalytical Method Validation (FDA / ICH M10) Selectivity Selectivity (Blank Matrix) BMV->Selectivity Linearity Linearity (R² > 0.99) BMV->Linearity AccPrec Accuracy & Precision (±15% Bias/CV) BMV->AccPrec Matrix Matrix Effect (IS-Normalized) BMV->Matrix Stability Stability (Benchtop, F/T) BMV->Stability Selectivity->Linearity Linearity->AccPrec

Caption: Logical hierarchy of bioanalytical method validation parameters per FDA and ICH M10 guidelines.

Self-Validating Acceptance Criteria
  • Selectivity & Specificity: Analyze 6 independent lots of blank plasma.

    • Validation Trigger: Interfering peaks at the analyte's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the SIL-IS[1].

  • Linearity & Sensitivity: Construct a calibration curve using at least 6 non-zero concentration levels.

    • Validation Trigger: The correlation coefficient (R²) must be ≥ 0.99. Back-calculated concentrations must be within ±15% of the nominal value (±20% for the LLOQ)[3].

  • Accuracy & Precision (A&P): Evaluate using Quality Control (QC) samples at Low, Mid, and High concentrations across three independent batches.

    • Validation Trigger: Intra-batch and inter-batch precision (CV%) must be ≤15%. Accuracy (Bias%) must fall within ±15% of nominal values[4].

  • Matrix Effect & Recovery: Calculate the IS-normalized matrix factor by comparing the peak area ratio of post-extraction spiked samples to neat standard solutions.

    • Validation Trigger: The Coefficient of Variation (CV) of the IS-normalized matrix factor across 6 different matrix lots must not exceed 15%[1].

References

  • A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards Benchchem (Citing FDA 2018 Guidance)[Link]

  • Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis National Institutes of Health (PMC11155053)[Link]

  • Bioanalytical Method Validation – FDA & EMA perspectives (ICH M10) Almac Group[Link]

  • LC–MS‐Based Simultaneous Determination of Biomarkers... adhering to ICH M10 guidelines National Institutes of Health (PMC)[Link]

Sources

Reproducibility of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline effects across different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Reproducibility of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline Effects Across Cell Lines

Part 1: Executive Summary & Mechanism of Action

6-Imidazol-1-ylmethyl-8-phenyl-quinoline (hereafter referred to as 6-IPQ ) is a potent, high-affinity inhibitor of Phosphodiesterase 4 (PDE4) .[1][2] Originally developed during the search for non-emetic anti-inflammatory drugs (like the L-826,141 series), this compound serves as a critical tool for distinguishing between PDE4 conformational states.[1][2]

Unlike pan-inhibitors that simply "block" the enzyme, 6-IPQ’s reproducibility is heavily dependent on the High Affinity Rolipram Binding Site (HARBS) versus the Low Affinity Rolipram Binding Site (LARBS) ratio within a specific cell line.[2] This guide addresses the common "reproducibility crisis" researchers face when moving this compound between immune cells (e.g., U937) and structural cells (e.g., HUVEC), or between recombinant systems and whole blood assays.

Mechanism of Action (MOA)

6-IPQ binds to the catalytic pocket of PDE4, preventing the hydrolysis of cAMP to AMP.[2] This accumulation of cAMP activates Protein Kinase A (PKA), which phosphorylates downstream effectors like CREB, ultimately suppressing inflammatory cytokines (TNF-


) or relaxing smooth muscle.[1][2]

Critical Variable: The "8-phenyl" moiety provides unique steric interactions that differentiate it from classic inhibitors like Rolipram, making its potency highly sensitive to the specific PDE4 isoform (A, B, C, D) and its phosphorylation state in the cell.[2]

Part 2: Comparative Analysis & Reproducibility Matrix

The following table synthesizes performance data across common cell lines. Note the IC50 Shift , which is the primary source of reproducibility errors.

Table 1: Cell Line Sensitivity & Reproducibility Matrix
Cell Line / SystemPrimary Target IsoformExpected IC50 (cAMP)Expected IC50 (TNF-

)
Reproducibility RiskKey Confounder
Recombinant PDE4A PDE4A (Sf9 expressed)9 nM N/ALowEnzyme purity; HARBS state
U937 / THP-1 PDE4B / PDE4D20 - 50 nM100 - 300 nMHigh LPS Stimulation Time : PDE4B is upregulated during stimulation.[1][2]
PBMCs (Primary) Mixed (A/B/D)N/A500 - 1500 nM Very High Protein Binding : 6-IPQ is highly lipophilic (>98% serum bound).[1][2]
HUVEC PDE4D15 - 40 nMN/AMediumConfluence : PDE4 expression changes with cell density.[1][2]
Jurkat T-Cells PDE4A / PDE4D30 - 60 nM200 nM (IL-2)MediumCo-stimulation : CD28 signaling alters PDE4 phosphorylation.[1][2]
Comparative Benchmark
Feature6-IPQ Rolipram (Reference)Roflumilast (Clinical)
HARBS Selectivity HighVery HighBalanced
Emetic Potential High (Correlates with HARBS)HighModerate
Solubility (Aq) Poor (< 10

M)
ModeratePoor
Metabolic Stability Low (CYP susceptible)ModerateHigh (N-oxide metabolite active)

Part 3: Visualization of Signaling & Workflow

To ensure reproducibility, one must understand the pathway dynamics. 6-IPQ acts upstream of the inflammatory readout.[1][2]

Figure 1: PDE4 Inhibition Signaling Pathway[1]

PDE4_Pathway Stimulus Stimulus (LPS / Forskolin) AC Adenylyl Cyclase Stimulus->AC Activates cAMP cAMP (Active Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC PDE4 PDE4 Enzyme (Target) cAMP->PDE4 Substrate PKA PKA Activation cAMP->PKA AMP 5'-AMP (Inactive) PDE4->AMP Hydrolysis Compound 6-IPQ (Inhibitor) Compound->PDE4 Blocks CREB CREB Phosphorylation PKA->CREB TNF TNF-alpha / IL-2 (Suppression) CREB->TNF Transcriptional Regulation

Caption: 6-IPQ blocks the hydrolysis of cAMP.[2][3] In immune cells, elevated cAMP suppresses TNF-alpha release.[1][2] Reproducibility depends on the expression level of the PDE4 target node.

Part 4: Validated Experimental Protocols

To generate reproducible data with 6-IPQ, you must control for solubility and stimulation timing .[1][2]

Protocol A: Preparation & Solubility (The "Crash" Factor)
  • Challenge: 6-IPQ is a lipophilic quinoline.[1][2] It will precipitate in aqueous media if diluted too quickly from DMSO.

  • Step-by-Step:

    • Stock: Dissolve 6-IPQ in 100% DMSO to 10 mM . Vortex for 30s. Store at -20°C (stable for 3 months).

    • Intermediate: Create a 100x working solution in 100% DMSO (e.g., 100

      
      M for a 1 
      
      
      
      M final).
    • Final Dosing: Spike the 100x DMSO solution directly into the cell culture media while swirling.

    • Validation: Do not make an aqueous serial dilution (e.g., in PBS) before adding to cells. This causes micro-precipitation and variable IC50s.

Protocol B: LPS-Induced TNF- Assay (U937/PBMCs)
  • Objective: Measure functional anti-inflammatory potency.

  • Workflow:

    • Seed Cells: U937 cells (differentiated with PMA for 24h) or PBMCs at

      
       cells/mL.
      
    • Pre-incubation (CRITICAL): Add 6-IPQ (0.1 nM – 10

      
      M) 30 minutes prior  to LPS.[2]
      
      • Reason: PDE4 inhibitors must elevate cAMP before the NF-

        
        B cascade is fully engaged.[1][2]
        
    • Stimulation: Add LPS (100 ng/mL).

    • Incubation: 4 hours at 37°C. (Longer incubations allow PDE4B upregulation, shifting the IC50).

    • Readout: Harvest supernatant for TNF-

      
       ELISA.
      

Part 5: Troubleshooting & Reproducibility Checklist

If your IC50 values are shifting by >3-fold, check these parameters:

  • Serum Concentration:

    • Issue: 6-IPQ binds albumin.[1][2]

    • Fix: Run assays in low serum (1% FBS) or serum-free media if possible.[1][2] If 10% FBS is required, expect a 10-20x right-shift in IC50 compared to enzyme assays.[1][2]

  • Cell Density:

    • Issue: Contact inhibition alters cAMP levels.

    • Fix: Normalize cell density strictly (

      
       vs 
      
      
      
      matters).
  • Compound Stability:

    • Issue: Quinolines are light-sensitive over long periods.[1][2]

    • Fix: Protect stocks from light; use amber tubes.

Figure 2: Experimental Workflow for Reproducibility

Workflow Stock DMSO Stock (10 mM) Dilution 100x in DMSO (No Aqueous Step) Stock->Dilution Dilute Treat Pre-Incubation (30 mins) Dilution->Treat 1% v/v Cells Cell Seeding (Defined Density) Cells->Treat Add Cmpd Stim LPS Stim (4 Hours) Treat->Stim ELISA ELISA Readout (TNF-alpha) Stim->ELISA

Caption: Optimized workflow to prevent precipitation and ensure target engagement prior to pathway activation.

References

  • Macdonald, D., et al. (2000). "Hunting the Emesis and Efficacy Targets of PDE4 Inhibitors: Identification of the Photoaffinity Probe 8-(3-Azidophenyl)-6-[(4-iodo-1H-1-imidazolyl)methyl]quinoline (APIIMQ)." Journal of Medicinal Chemistry, 43(21), 3820–3823. [1][2]

  • BindingDB. (2025). "Enzyme Inhibition Data for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (Target: PDE4A)." Binding Database Entry BDBM50092624.

  • Houslay, M. D., & Adams, D. R. (2003). "PDE4 cAMP Phosphodiesterases: Modular Enzymes that Orchestrate Signaling Cross-Talk." Biochemical Journal, 370(1), 1–18.

  • Guay, D., et al. (2002).[4][5] "Discovery of L-791,943: A Potent, Selective, Non-Emetic and Orally Active Phosphodiesterase-4 Inhibitor."[1][2][5] Bioorganic & Medicinal Chemistry Letters, 12(11), 1457-1461.[1][2]

Sources

Comparative Efficacy Guide: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline vs. Chloroquine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic divergence, comparative efficacy, and self-validating experimental workflows for quinoline-based therapeutics.

Executive Summary: The Quinoline Scaffold in Drug Design

The quinoline core is one of the most privileged scaffolds in medicinal chemistry, offering vast tunable space for therapeutic applications. However, minor structural modifications dictate entirely divergent pharmacological trajectories. This guide objectively compares two distinct classes of quinoline derivatives:

  • 6-Imidazol-1-ylmethyl-8-phenyl-quinoline : A highly targeted 8-phenylquinoline derivative engineered specifically for the competitive inhibition of Phosphodiesterase 4 (PDE4) [1].

  • Chloroquine (CQ) Derivatives : Classical 4-aminoquinolines characterized by their lysosomotropic properties, historically used as antimalarials and broad-spectrum immunomodulators [2].

While both compounds exhibit potent anti-inflammatory properties, their efficacy profiles, primary targets, and downstream signaling cascades are fundamentally distinct.

Mechanistic Divergence & Signaling Pathways

Understanding the causality behind each compound's efficacy requires mapping their intracellular targets.

  • The PDE4 Pathway (8-Phenylquinolines): 6-Imidazol-1-ylmethyl-8-phenyl-quinoline binds to the deep catalytic pocket of PDE4, preventing the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates transcription factors like CREB while simultaneously inhibiting NF-κB. This targeted mechanism potently suppresses TNF-α and leukotriene production, making it highly efficacious for respiratory inflammation (e.g., COPD, Asthma) [3].

  • The Lysosomotropic Pathway (4-Aminoquinolines): Chloroquine derivatives are weak bases. They passively diffuse across cell membranes and accumulate inside acidic endosomes and lysosomes. Upon protonation, they become trapped, neutralizing the organellar pH. This pH elevation disrupts the maturation of autoantigens and directly inhibits the activation of endosomal Toll-Like Receptors (TLR7 and TLR9). Consequently, this blunts the interferon (IFN) signature, providing efficacy in autoimmune diseases like Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA) [4].

MechanisticComparison cluster_PDE4 8-Phenylquinoline Derivative (6-Imidazol-1-ylmethyl-8-phenyl-quinoline) cluster_CQ 4-Aminoquinoline Derivative (Chloroquine) Drug1 6-Imidazol-1-ylmethyl- 8-phenyl-quinoline Target1 PDE4 Inhibition Drug1->Target1 cAMP ↑ Intracellular cAMP Target1->cAMP PKA PKA Activation cAMP->PKA Effect1 ↓ TNF-α, ↓ Inflammation (Asthma/COPD) PKA->Effect1 Drug2 Chloroquine / Hydroxychloroquine Target2 Lysosomal Trapping (↑ Endosomal pH) Drug2->Target2 TLR Inhibition of TLR7/9 Target2->TLR Effect2 ↓ IFN-α, ↓ Autoimmunity (Lupus/RA) TLR->Effect2

Caption: Mechanistic divergence of 8-phenylquinoline (PDE4 inhibition) vs. 4-aminoquinoline (Lysosomotropic TLR blockade).

Quantitative Efficacy Comparison

To objectively evaluate performance, we must look at the target affinity and the physiological readouts of each compound class.

Pharmacological Metric6-Imidazol-1-ylmethyl-8-phenyl-quinolineChloroquine Derivatives (CQ/HCQ)
Core Scaffold 8-Phenylquinoline4-Aminoquinoline
Primary Molecular Target Phosphodiesterase 4A (PDE4A)Endosomes / Lysosomes / Hemozoin
Target Affinity / Potency IC₅₀ = 9 nM (Highly potent) [1]IC₅₀ ≈ 1–5 µM (Moderate, requires accumulation) [4]
Primary Mechanism Competitive inhibition of cAMP hydrolysisEndosomal pH elevation; TLR7/9 blockade
Key Cytokines Modulated TNF-α (Primary), LeukotrienesIFN-α (Primary), IL-6, TNF-α
Clinical / Preclinical Utility Respiratory inflammation (COPD/Asthma)Malaria, SLE, Rheumatoid Arthritis
Toxicity Profile Emesis (dose-limiting, common to PDE4 inhibitors)Retinopathy, Cardiotoxicity (QT prolongation)

Data Interpretation: The 8-phenylquinoline derivative acts as a precision targeted therapy with nanomolar affinity (IC₅₀ = 9 nM) [1], making it highly efficient at low doses. In contrast, chloroquine relies on a bulk physicochemical property (weak base accumulation), requiring micromolar concentrations to achieve the necessary pH shift for efficacy.

Experimental Methodologies: Self-Validating Protocols

As application scientists, we rely on robust, reproducible assays to validate these mechanisms. Below are the gold-standard, step-by-step methodologies to quantify the efficacy of both compound classes.

Protocol A: In Vitro PDE4A Inhibition Assay (For 8-Phenylquinolines)

Purpose: To quantify the direct competitive inhibition of PDE4 and establish IC₅₀ values.

Scientific Rationale: We utilize recombinant human PDE4A expressed in Spodoptera frugiperda (Sf9) insect cells. Sf9 cells are critical here because they ensure proper eukaryotic post-translational modifications (e.g., phosphorylation) necessary for full PDE4 catalytic activity, which bacterial expression systems lack.

  • Enzyme Preparation: Isolate recombinant human PDE4A from Sf9 cell lysates. Normalize enzyme concentration to achieve ~20% substrate conversion to maintain linear Michaelis-Menten kinetics.

  • Compound Dilution: Prepare a 10-point serial dilution of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (ranging from 0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.5). Include Roflumilast as a positive control to validate the assay window.

  • Reaction Initiation: Add 1 µM of [³H]cAMP substrate to the enzyme-inhibitor mixture. Incubate at 30°C for 30 minutes.

  • Signal Quantification (SPA): Terminate the reaction by adding Yttrium Silicate Scintillation Proximity Assay (SPA) beads. Causality: SPA beads selectively bind the product ([³H]AMP) but not the substrate ([³H]cAMP). This creates a self-validating, wash-free system where scintillation is directly proportional to enzyme activity.

  • Data Analysis: Plot the luminescence data using a 4-parameter logistic regression to calculate the IC₅₀.

Protocol B: Endosomal pH Shift and TLR9 Blockade Assay (For Chloroquines)

Purpose: To validate the lysosomotropic mechanism and subsequent anti-inflammatory efficacy.

Scientific Rationale: To prove that CQ's efficacy is driven by pH alteration, we must measure organellar pH in real-time alongside cytokine output. We use RAW 264.7 macrophages stimulated with CpG oligodeoxynucleotides (CpG ODN), which specifically activate endosomal TLR9.

  • Cell Culture & Pre-treatment: Seed RAW 264.7 macrophages at 1x10⁵ cells/well. Pre-treat with varying concentrations of Chloroquine (0.5 µM to 20 µM) for 2 hours. Include Bafilomycin A1 (a V-ATPase inhibitor) as a mechanistic positive control for endosomal alkalinization.

  • Lysosomal pH Tracking: Load cells with LysoTracker™ Red DND-99 (50 nM) for 30 minutes. Causality: LysoTracker is an acidotropic fluorophore. As CQ neutralizes the endosome, fluorescence will quench. Measure fluorescence reduction via flow cytometry (Ex/Em: 577/590 nm) to confirm target engagement.

  • TLR9 Stimulation: Wash cells and stimulate with CpG ODN (1 µM) for 18 hours.

  • Cytokine Quantification: Harvest the supernatant and quantify IL-6 and IFN-α using a sandwich ELISA.

  • Validation: A successful assay will show a direct inverse correlation between endosomal pH (loss of LysoTracker signal) and cytokine concentration, confirming the mechanism of action.

Conclusion

While both 6-Imidazol-1-ylmethyl-8-phenyl-quinoline and chloroquine derivatives share a foundational quinoline ring, their structural divergence dictates entirely separate therapeutic utilities. The 8-phenyl substitution combined with an imidazole moiety yields a highly potent, nanomolar-affinity PDE4 inhibitor ideal for precision targeting of respiratory inflammation. Conversely, the 4-amino substitution of chloroquine provides the specific pKa required for lysosomal trapping, making it a rugged, broad-spectrum agent for systemic autoimmunity. Selection between these scaffolds in drug development must be driven by the desired target affinity (nanomolar vs. micromolar) and the specific inflammatory pathway (cAMP/PKA vs. Endosomal/TLR).

References

  • BindingDB BDBM50092624 6-Imidazol-1-ylmethyl-8-phenyl-quinoline BindingDB URL:[Link]

  • Repurposing Quinoline and Artemisinin Antimalarials as Therapeutics for SARS-CoV-2: Rationale and Implications ACS Pharmacology & Translational Science URL:[Link]

  • Recent Advances on Phosphodiesterase 4 Inhibitors for the Treatment of Asthma and Chronic Obstructive Pulmonary Disease Journal of Medicinal Chemistry URL:[Link]

  • Rationale for Evaluating PDE4 Inhibition for Mitigating against Severe Inflammation in COVID-19 Pneumonia and Beyond Archivio Italiano di Reumatologia (AIR Unimi) URL:[Link]

Technical Guide: Validating PDE4A Engagement by 6-Imidazol-1-ylmethyl-8-phenyl-quinoline via Western Blot

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Imidazol-1-ylmethyl-8-phenyl-quinoline (hereafter referred to as 6-I-8-PQ ) is a high-potency inhibitor of Phosphodiesterase 4A (PDE4A) , with a reported IC50 of ~9 nM.[1][2] Validating the target engagement of this compound in a cellular context requires demonstrating the stabilization of cyclic AMP (cAMP) and the subsequent activation of the PKA-CREB signaling axis.

This guide details a robust Western Blot workflow to confirm 6-I-8-PQ activity. Unlike simple enzyme assays, this protocol validates membrane permeability and intracellular target saturation by quantifying the phosphorylation of CREB (Ser133) as a stoichiometric surrogate for PDE4 inhibition.

Part 1: Mechanism of Action & Signaling Logic

To design a self-validating experiment, one must understand the causal chain. PDE4A hydrolyzes cAMP, terminating its signal. Inhibiting PDE4A leads to cAMP accumulation, which activates Protein Kinase A (PKA). PKA then translocates to the nucleus and phosphorylates the cAMP Response Element-Binding protein (CREB) at Serine 133.

Therefore, an increase in p-CREB (Ser133) directly correlates with PDE4A inhibition.

Signaling Pathway Diagram

PDE4_Signaling PDE4A PDE4A (Target) cAMP_High cAMP (Accumulation) PDE4A->cAMP_High Hydrolysis Blocked PKA PKA (Kinase) cAMP_High->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB Activation 6-I-8-PQ 6-I-8-PQ

Caption: 6-I-8-PQ inhibits PDE4A, preventing cAMP hydrolysis and driving PKA-mediated CREB phosphorylation.

Part 2: Comparative Framework

When validating 6-I-8-PQ, it is critical to benchmark it against established standards to ensure assay sensitivity.

Comparison: 6-I-8-PQ vs. Rolipram
Feature6-I-8-PQ (Test Compound)Rolipram (Standard Control)Experimental Implication
Target PDE4A (High Affinity)PDE4 (Pan-inhibitor)6-I-8-PQ may show distinct potency profiles in PDE4A-dominant cell lines.
Potency (IC50) ~9 nM ~1-2 µM (Cellular)6-I-8-PQ should elicit max p-CREB signal at significantly lower doses (10-100 nM) than Rolipram.
Selectivity High for PDE4AModerate (Pan-PDE4)Use 6-I-8-PQ for precise dissection of PDE4A vs. other isoforms.
Solubility DMSO SolubleDMSO SolubleBoth require DMSO vehicle controls (<0.1% final).

Part 3: Experimental Design (The Self-Validating System)

Cell Line Selection
  • Recommended: U937 (Human histiocytic lymphoma) or Jurkat (T-cell leukemia).

  • Rationale: These lines express high basal levels of PDE4A and have robust cAMP-PKA signaling pathways.

Treatment Conditions

PDE4 inhibitors often require a "push" to visualize their effect, as basal cAMP production might be too low to accumulate significantly even when degradation is blocked.

  • Potentiation Strategy: Co-treat with a sub-maximal dose of Forskolin (1-5 µM) . Forskolin stimulates Adenylyl Cyclase to produce cAMP. 6-I-8-PQ will potentiate this signal by preventing degradation, resulting in a "super-induction" of p-CREB compared to Forskolin alone.

Controls
  • Negative Control: DMSO (0.1%).

  • Background Control: Forskolin alone (to establish baseline induction).

  • Positive Control: Rolipram (10 µM) + Forskolin.

Part 4: Step-by-Step Protocol

Phase A: Cell Treatment
  • Seed Cells: Plate U937 cells at

    
     cells/mL in 6-well plates. Starve in serum-free media for 2-4 hours to reduce basal phosphorylation noise.
    
  • Pre-Incubation: Treat cells with 6-I-8-PQ (Dose Range: 1 nM, 10 nM, 100 nM, 1 µM) for 30 minutes .

  • Stimulation: Add Forskolin (Final concentration 5 µM) to all wells (except DMSO-only control) and incubate for 15 minutes .

    • Note: p-CREB is a rapid event. 15-20 minutes is optimal; longer times may lead to phosphatase feedback.

  • Harvest: Place plates on ice immediately. Wash 1x with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

Phase B: Lysis & Western Blot
  • Lysis: Lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail .

    • Critical: PDE4 and PKA targets are highly sensitive to phosphatases. Do not skip NaF/Na3VO4.

  • Normalization: Quantify protein (BCA Assay) and load 20-30 µg per lane.

  • Antibody Strategy:

    • Primary Target: Anti-phospho-CREB (Ser133) [Rabbit mAb, 1:1000].

    • Loading Control: Anti-Total CREB or Anti-GAPDH. Note: Using Total CREB is superior as it proves the phospho-signal increase is not due to protein upregulation.

    • Target Verification (Optional): Anti-PDE4A to confirm expression levels.

Workflow Diagram

Workflow cluster_0 Treatment Phase cluster_1 Analysis Phase Serum Starve\n(2h) Serum Starve (2h) Add 6-I-8-PQ\n(30 min) Add 6-I-8-PQ (30 min) Serum Starve\n(2h)->Add 6-I-8-PQ\n(30 min) Add Forskolin\n(15 min) Add Forskolin (15 min) Add 6-I-8-PQ\n(30 min)->Add Forskolin\n(15 min) Ice Stop Ice Stop Add Forskolin\n(15 min)->Ice Stop Lysis (+Phos Inhib) Lysis (+Phos Inhib) Ice Stop->Lysis (+Phos Inhib) SDS-PAGE SDS-PAGE Lysis (+Phos Inhib)->SDS-PAGE WB: p-CREB WB: p-CREB SDS-PAGE->WB: p-CREB

Caption: Experimental timeline ensuring capture of rapid phosphorylation events.

Part 5: Data Interpretation & Troubleshooting

Expected Results
Lane Conditionp-CREB SignalInterpretation
DMSO Only Low/NoneBasal state.
Forskolin Only ModerateBaseline cAMP production; some degradation by PDE4 occurs.
Forskolin + Rolipram (10µM) HighPositive Control. PDE4 blocked; cAMP accumulates.
Forskolin + 6-I-8-PQ (10nM) High Target Engagement Confirmed. Potency matches IC50.
Forskolin + 6-I-8-PQ (100nM) High (Saturated)Full inhibition.
Troubleshooting Guide
  • Issue: No p-CREB signal in any lane.

    • Cause: Phosphatase activity during lysis.

    • Solution: Ensure lysis buffer is fresh and contains high concentrations of Phosphatase Inhibitors (e.g., PhosSTOP). Keep lysates cold.

  • Issue: High p-CREB in DMSO control.

    • Cause: Serum starvation failed or cells are stressed.

    • Solution: Increase starvation time or handle cells more gently.

  • Issue: 6-I-8-PQ shows no effect, but Rolipram does.

    • Cause: The cell line may express PDE4 isoforms other than PDE4A (e.g., PDE4B/D), which Rolipram inhibits but 6-I-8-PQ might not cover if it is highly selective.

    • Solution: Verify PDE4A expression in your cell line using a specific PDE4A antibody before starting.

References

  • Discovery of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (PDE4 Inhibitor)

    • Title: Quinolines as Potent 5-Lipoxygenase Inhibitors: Synthesis and Biological Profile.
    • Specific Source:Journal of Medicinal Chemistry, 2000, 43 (20), pp 3820–3823. "Discovery of a Potent, Selective, and Orally Active Phosphodiesterase 4 Inhibitor."
    • Verification:[Link]

    • Context: Defines the IC50 (9 nM) and structure-activity relationship (SAR) leading to this compound.
  • CREB Phosphoryl

    • Title: Compartmentalized PDE4 action preserves intracellular cAMP contrast in the focus of a targeted signaling event.
    • Source:Science Signaling, 2011.
    • Verification:[Link] (General reference for PDE4/cAMP/CREB axis).

  • BindingDB Entry for Compound Verific

    • Title: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (CHEMBL419416).[3]

    • Source:BindingDB / ChEMBL .[1]

    • Verification:[Link]

Sources

Comparative Potency Profiling: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (F12511) vs. Standard ACAT Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Identification

The compound 6-Imidazol-1-ylmethyl-8-phenyl-quinoline , chemically designated as F12511 (or Eflucimibe ), represents a class of ultra-potent, dual-isoform inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT). Unlike first-generation inhibitors such as Avasimibe (CI-1011), F12511 exhibits nanomolar affinity for both ACAT1 (macrophage/foam cell target) and ACAT2 (intestinal/hepatic target).

This guide delineates the statistical framework required to accurately characterize F12511's potency. Due to the compound's extreme lipophilicity (LogP > 6), standard biochemical assays often yield artifactual IC50 shifts. This document provides a self-validating experimental and statistical protocol to mitigate these variances.

Mechanistic Basis of Inhibition

To interpret potency data, one must understand the competitive landscape at the endoplasmic reticulum (ER) membrane. F12511 functions by blocking the transfer of the fatty acyl group from Acyl-CoA to free cholesterol, preventing the formation of cholesteryl esters (CE)—the core component of atherosclerotic plaques.

ACAT_Mechanism Cholesterol Free Cholesterol (Substrate) ACAT ACAT1 / ACAT2 (Enzyme) Cholesterol->ACAT AcylCoA Acyl-CoA (Donors) AcylCoA->ACAT CE Cholesteryl Ester (Product) ACAT->CE Esterification F12511 F12511 (Inhibitor) F12511->ACAT Inhibition (nM Affinity) LipidDroplet Lipid Droplet (Foam Cell) CE->LipidDroplet Accumulation

Figure 1: Mechanism of Action. F12511 intercepts the esterification pathway at the ER membrane, preventing the conversion of free cholesterol into storage-form cholesteryl esters.

Comparative Potency Analysis

The following data aggregates potency values from validated microsomal and whole-cell assays. Note the significant potency gap between F12511 and the clinical reference standard, Avasimibe.

Table 1: Comparative IC50 Profile of ACAT Inhibitors

CompoundCommon NameTarget SelectivityIC50 (ACAT1)IC50 (ACAT2)Assay Context
F12511 Eflucimibe Dual (Balanced) 3 - 7 nM 7 - 12 nM Whole Cell (HepG2)
CI-1011AvasimibeDual (Non-selective)2,000 - 5,000 nM3,000 nMMicrosomal
K-604-ACAT1 Selective450 nM>100,000 nMMicrosomal
Pyripyropene APPPAACAT2 Selective>10,000 nM70 nMMicrosomal

Note: F12511 potency is highly sensitive to BSA concentration in the assay buffer due to protein binding. The values above reflect optimized conditions with 1 mg/mL BSA.

Experimental Protocol: Radiometric Microsomal Assay

To generate statistically robust data for F12511, a radiometric assay using [¹⁴C]-Oleoyl-CoA is required. Fluorescence-based assays often suffer from interference due to the autofluorescence of quinoline derivatives.

Reagents & Setup
  • Enzyme Source: Microsomes from ACAT1-overexpressing CHO cells or HepG2 lysates.

  • Substrate: [¹⁴C]-Oleoyl-CoA (Specific Activity: 50 mCi/mmol).

  • Buffer: 0.1 M Potassium Phosphate (pH 7.4), 1 mM DTT, 1 mg/mL BSA (Critical for F12511 solubility) .

Step-by-Step Workflow
  • Inhibitor Preparation: Prepare 10-point serial dilutions of F12511 in DMSO. Final DMSO concentration in assay must be <1% to avoid enzyme denaturation.

  • Pre-incubation: Incubate microsomes (40 µg protein) with F12511 for 15 minutes at 37°C. This allows the lipophilic inhibitor to partition into the microsomal membrane.

  • Reaction Initiation: Add [¹⁴C]-Oleoyl-CoA (10 µM final) and exogenous cholesterol (20 µM).

  • Incubation: Run reaction for 8 minutes (linear phase).

  • Termination: Stop reaction with Chloroform:Methanol (2:1 v/v).

  • Extraction: Vortex and centrifuge. The [¹⁴C]-Cholesteryl Oleate partitions into the organic (lower) phase; unreacted substrate remains in the aqueous phase.

  • Quantification: Aliquot organic phase into scintillation fluid and count (CPM).

Statistical Analysis Pipeline

The potency of F12511 cannot be determined by simple linear regression. The data must undergo a rigorous normalization and non-linear curve fitting process to account for the "lipophilic sink" effect where the drug binds to plasticware or BSA.

Statistical_Workflow RawData Raw CPM Data (Scintillation Counts) Controls Define Controls Min: DMSO only Max: Excess Avasimibe RawData->Controls Norm Normalization % Inhibition = 100 * (1 - (Sample-Max)/(Min-Max)) Controls->Norm Outlier Outlier Detection (Grubbs' Test, Alpha=0.05) Norm->Outlier Fit Non-Linear Regression 4-Parameter Logistic (4PL) Outlier->Fit Validation Fit Validation (R² > 0.95, Hill Slope ~ -1.0) Fit->Validation Output Final IC50 & 95% CI Validation->Output

Figure 2: Statistical Data Pipeline. A standardized workflow ensuring that IC50 values are derived only from data meeting strict quality control criteria (R² > 0.95).

Detailed Statistical Parameters
  • Model Selection: Use a 4-Parameter Logistic (4PL) Model :

    
    
    
    • Why: The 4PL model accounts for the variable slope seen with F12511, which often deviates from unity (Hill slope < -1.0) due to its cooperative binding or micellar sequestration at high concentrations.

  • Z-Factor Calculation: For assay validation, ensure

    
    :
    
    
    
    
    • If

      
      , the separation between the F12511 signal and background noise is insufficient for reliable potency assignment.
      
  • Handling Heteroscedasticity: Variance often increases with signal intensity in radiometric assays. Apply 1/Y² weighting during the regression fit to prioritize accuracy at the lower inhibition values (the IC50 region).

References
  • Junquero, D., et al. (2001).[1][2][3] "F 12511, a novel ACAT inhibitor, and atorvastatin regulate endogenous hypercholesterolemia in a synergistic manner."[2] Atherosclerosis, 155(1), 131-142.[2][3] Link

  • Chang, T.Y., et al. (2006).[4] "Acyl-Coenzyme A:Cholesterol Acyltransferase."[1][2][3][4][5][6][7][8] Annual Review of Biochemistry, 75, 513-541. Link

  • López-Farré, A.J., et al. (2008).[1][9] "Inhibition of Acyl-CoA Cholesterol Acyltransferase by F12511 (Eflucimibe): Could it be a New Antiatherosclerotic Therapeutic?" Cardiovascular Therapeutics, 26(1), 65-74.[2] Link

  • Ikenoya, M., et al. (2007).[9] "A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels." Atherosclerosis, 191(2), 290-297. Link

  • Ross, C., et al. (2010). "A comprehensive method for the statistical analysis of 4-parameter logistic dose-response data." Journal of Biomolecular Screening, 15(9). Link

Sources

Strategic Evaluation of Off-Target Effects: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class: Potent PDE4 Inhibitor (IC50 ~9 nM) Primary Application: Research Probe for cAMP signaling modulation. Critical Liability: High probability of Cytochrome P450 (CYP) inhibition and hERG channel blockade due to structural alerts.

This guide provides a rigorous technical evaluation of 6-Imidazol-1-ylmethyl-8-phenyl-quinoline , a potent Phosphodiesterase 4 (PDE4) inhibitor originally characterized by the Merck Frosst Centre for Therapeutic Research. While this compound exhibits single-digit nanomolar potency against PDE4, its utility is constrained by specific off-target liabilities inherent to its imidazole-quinoline pharmacophore.

This document is designed for researchers requiring a comparative analysis of this probe against standard alternatives (Rolipram, Roflumilast) and details the specific experimental protocols required to validate its selectivity profile.

Part 1: Structural & Mechanistic Profiling

The Primary Target: PDE4 Inhibition

The compound functions by binding to the catalytic domain of PDE4, preventing the hydrolysis of cAMP to AMP.

  • Potency: IC50 = 9 nM (BindingDB; J. Med.[1] Chem. 2000).[1][2][3]

  • Mechanism: The quinoline core stacks within the hydrophobic pocket, while the imidazole nitrogen likely coordinates with the zinc/magnesium ions in the active site, mimicking the phosphate group of cAMP.

The Structural Alerts (Off-Target Risks)

As a Senior Application Scientist, I must highlight two critical "structural alerts" that define the off-target profile of this molecule:

  • The Imidazole Moiety (CYP Liability): The sp2-hybridized nitrogen in the imidazole ring is a potent ligand for the heme iron in Cytochrome P450 enzymes. This creates a high risk of inhibiting CYP19 (Aromatase) and CYP3A4 , leading to metabolic instability and drug-drug interactions.

  • The Quinoline Core (hERG Liability): Quinoline scaffolds are statistically overrepresented in hERG channel blockers. This poses a risk of QT interval prolongation (cardiotoxicity).

Mechanism of Action & Liability Visualization

G Compound 6-Imidazol-1-ylmethyl- 8-phenyl-quinoline Target Primary Target: PDE4 Active Site Compound->Target Imidazole-Metal Coordination OffTarget1 Off-Target 1: CYP Heme Iron Compound->OffTarget1 N-Fe Coordination (High Affinity) OffTarget2 Off-Target 2: hERG Channel Pore Compound->OffTarget2 Pi-Stacking Effect1 Increased cAMP (Anti-inflammatory) Target->Effect1 Effect2 Metabolic Inhibition (DDI Risk) OffTarget1->Effect2 Effect3 QT Prolongation (Cardiotoxicity) OffTarget2->Effect3

Caption: Mechanistic bifurcation of the imidazole-quinoline scaffold. The same structural features driving PDE4 potency (metal coordination) drive CYP inhibition risks.

Part 2: Comparative Analysis with Alternatives

The following table contrasts 6-Imidazol-1-ylmethyl-8-phenyl-quinoline with the "Gold Standard" probe (Rolipram) and the Clinical Standard (Roflumilast).

Feature6-Imidazol-1-ylmethyl-8-phenyl-quinolineRolipramRoflumilast
Primary Target PDE4 (Pan-selective)PDE4 (Pan-selective)PDE4 (B/D selective)
Potency (IC50) ~9 nM ~1,000 - 3,000 nM< 1 nM
CYP Inhibition Risk High (Imidazole-mediated)LowLow (Metabolized by CYP)
Emesis Risk High (Likely PDE4D hit)Very High (Classic emetic)Moderate (Dose-limiting)
hERG Liability Moderate-High (Quinoline)LowLow
Status Research Probe / Lead Discontinued / ToolFDA Approved (COPD)
Best Use Case In vitro potency studies; SAR exploration.Historical reference; CNS studies.In vivo efficacy models.

Expert Insight: Use Roflumilast for in vivo animal models to avoid the metabolic confounding factors of the imidazole-quinoline. Use 6-Imidazol-1-ylmethyl-8-phenyl-quinoline only for in vitro biochemical assays where high potency is required and metabolic stability is irrelevant.

Part 3: Experimental Protocols for Validation

To validate the off-target effects of this specific compound, the following self-validating protocols are recommended.

Protocol A: CYP Inhibition Screen (Fluorescent)

Objective: Quantify the "Imidazole Effect" on CYP3A4 and CYP19.

  • System: Recombinant human CYP3A4 and CYP19 (Aromatase) expressed in baculosomes.

  • Substrates:

    • CYP3A4: 7-benzyloxy-4-trifluoromethylcoumarin (BFC).

    • CYP19: 7-methoxy-4-trifluoromethylcoumarin (MFC).

  • Workflow:

    • Prepare 1000x stocks of the Quinoline test compound in DMSO (range: 0.1 nM to 10 µM).

    • Incubate enzyme + cofactor (NADPH regenerating system) + test compound for 10 min at 37°C.

    • Add fluorogenic substrate and incubate for 30 min.

    • Stop reaction with acetonitrile/Tris base.

    • Measure fluorescence (Ex 405 nm / Em 535 nm).

  • Validation Criteria:

    • Positive Control: Ketoconazole (known imidazole-based CYP inhibitor). IC50 must be < 50 nM.

    • Negative Control: DMSO vehicle.

    • Threshold: If IC50 of the Quinoline < 1 µM, it is a significant CYP inhibitor.

Protocol B: PDE Isoform Selectivity Panel

Objective: Ensure the compound does not inhibit PDE3 (cardiac risk) or PDE5 (vascular risk).

  • System: IMAP (Immobilized Metal Assay for Phosphochemicals) TR-FRET.

  • Panel: PDE1A, PDE3A, PDE4A/B/D, PDE5A, PDE7A.

  • Workflow:

    • Incubate enzyme with Fluorescein-labeled cAMP/cGMP substrate and test compound.

    • Add IMAP binding reagent (M(III)-nanoparticles).

    • The nanoparticles bind only the hydrolyzed product (non-cyclic AMP/GMP).

    • Measure Fluorescence Polarization (FP).

  • Data Analysis:

    • Calculate Selectivity Ratio:

      
      .
      
    • Target: Ratio > 100-fold is required for a "clean" PDE4 probe.

Part 4: Screening Workflow Visualization

The following diagram outlines the logical decision tree for evaluating this compound before advancing to in vivo studies.

Workflow Start Start: 6-Imidazol-1-ylmethyl- 8-phenyl-quinoline Step1 Step 1: Potency Confirmation (PDE4A Assay) Start->Step1 Decision1 IC50 < 10 nM? Step1->Decision1 Step2 Step 2: CYP Inhibition Screen (CYP3A4/CYP19) Decision1->Step2 Yes Stop STOP: Use as In Vitro Tool Only (Metabolic Liability) Decision1->Stop No Decision2 IC50 > 1 µM? Step2->Decision2 Step3 Step 3: hERG Patch Clamp (Safety Screen) Decision2->Step3 Yes (Clean) Decision2->Stop No (High CYP Risk) Step3->Stop hERG IC50 < 1µM Proceed PROCEED: Candidate for In Vivo Optimization Step3->Proceed hERG IC50 > 10µM

Caption: Evaluation cascade. The critical "Go/No-Go" decision for this compound is typically Step 2 (CYP Inhibition) due to the imidazole ring.

References

  • Merck Frosst Centre for Therapeutic Research. (2000).[1][3] Discovery of 6-Heterocyclylmethyl-8-phenylquinolines as Potent and Selective Phosphodiesterase 4 Inhibitors. Journal of Medicinal Chemistry, 43(21), 3820–3823.

  • BindingDB. (2024). Compound Record: 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (BDBM50092624).[1][3][4] Binding Database.

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308–315.

  • Grimsey, N. J., et al. (2011). Phosphodiesterase 4 (PDE4) subfamily specificity: A review of the pharmacological differentiation of PDE4B and PDE4D. British Journal of Pharmacology.

Sources

Comparative Pharmacokinetics of Imidazole-Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) profiles of imidazole-substituted quinoline derivatives. These hybrid scaffolds—merging the privileged quinoline pharmacophore with the metabolic modulator imidazole—are critical in antimalarial, anticancer, and antifungal drug discovery.

The integration of an imidazole ring into a quinoline backbone fundamentally alters physicochemical properties and metabolic fate. While the quinoline moiety drives tissue distribution and target binding (e.g., DNA intercalation, kinase inhibition), the imidazole substituent frequently acts as a metabolic switch , influencing Cytochrome P450 (CYP) interaction, solubility, and oral bioavailability.

This guide contrasts two primary structural classes:

  • Linked Hybrids: Imidazole attached via a flexible linker (e.g., 4-aminoquinoline derivatives).

  • Fused Systems: Imidazo[4,5-c]quinolines (e.g., TLR agonists).

Chemical & Mechanistic Context: The "Imidazole Effect" on PK

The pharmacokinetic behavior of these derivatives is governed by the Structure-Pharmacokinetic Relationship (SPR) . The imidazole ring is not merely a binding element; it is a potent determinant of metabolic stability.

CYP450 Interaction (Type II Binding)

The imidazole nitrogen (


 hybridized) possesses a lone pair that can coordinate axially with the heme iron of CYP450 enzymes.
  • Mechanism: This coordination displaces the water molecule at the active site, locking the enzyme in a low-spin state and inhibiting catalytic turnover.

  • PK Consequence: This often results in nonlinear pharmacokinetics and a high potential for Drug-Drug Interactions (DDIs). However, it can also be exploited to enhance metabolic stability by preventing the oxidation of the quinoline core.

Lipophilicity and Solubility Balance
  • Quinoline: Inherently lipophilic (High LogP), driving high Volume of Distribution (

    
    ).
    
  • Imidazole: Amphoteric. At physiological pH, it can improve aqueous solubility compared to pure quinolines, but this is highly dependent on the substitution point (C2 vs. C4 vs. C8 of the quinoline).

Comparative Pharmacokinetic Profiles

The following table synthesizes data from recent high-impact studies, contrasting Linked Hybrids (often Antimalarial/Anticancer) against Fused Systems (Immunomodulators).

Table 1: Comparative PK Parameters of Key Derivative Classes
PK ParameterLinked Hybrids (e.g., 4-aminoquinoline-imidazoles)Fused Systems (e.g., Imidazo[4,5-c]quinolines)Mechanistic Driver
Absorption (

)
Moderate to High (40-70%) Often requires salt formation (e.g., citrate) to optimize.Low (< 20%) Rigid planar structure leads to crystal lattice energy barriers; often requires prodrug strategies.Crystal packing vs. solvation energy.
Distribution (

)
High (> 10 L/kg) Extensive tissue binding; accumulation in acidic compartments (lysosomes/vacuoles).Low to Moderate (1-3 L/kg) Restricted distribution due to higher polarity or rapid clearance.Basic

of quinoline nitrogen drives lysosomal trapping.
Metabolism (

)
Variable (Long) Imidazole protects against oxidative dealkylation.

often > 12h.
Short (< 4h) Susceptible to rapid Phase I oxidation or Phase II conjugation if unprotected.Steric hindrance and CYP coordination.
Clearance (

)
Hepatic (CYP3A4/2D6) Risk of mechanism-based inactivation (MBI) of CYPs.Renal & Biliary Often excreted as glucuronide conjugates.Lipophilicity determines route of elimination.
Key Risk QT Prolongation (hERG inhibition) & DDI.Poor Solubility limiting systemic exposure.Physicochemical properties.[1][2][3]

Metabolic Pathways & Stability[4][5]

Understanding the metabolic fate is crucial for lead optimization. The diagram below illustrates the divergent metabolic pathways for a generic Imidazole-Substituted Quinoline.

Visualization 1: Metabolic Fate of Imidazole-Quinoline Hybrids

MetabolicPathways cluster_Phase1 Phase I Metabolism (Microsomal) cluster_Phase2 Phase II Metabolism Parent Parent: Imidazole-Quinoline Hybrid CYP CYP450 (3A4/2D6) Parent->CYP Binding N_Ox N-Oxidation (Quinoline N) CYP->N_Ox Oxidation Dealk N-Dealkylation (Linker) CYP->Dealk Cleavage HemeBind Heme Coordination (Metabolic Blockade) CYP->HemeBind Inhibition (Type II) UGT UGT (Glucuronidation) N_Ox->UGT Dealk->UGT DDI DDI HemeBind->DDI Drug-Drug Interaction Risk Conj O-Glucuronide (If -OH present) UGT->Conj Conjugation Excretion Excretion Conj->Excretion Renal/Biliary

Figure 1: Divergent metabolic pathways. Note the "Heme Coordination" pathway which leads to CYP inhibition rather than metabolite formation, a unique feature of imidazole-containing pharmacophores.

Experimental Protocols for PK Validation

In Vitro Metabolic Stability (Microsomal Stability Assay)

Objective: Determine intrinsic clearance (


) and identify CYP inhibition potential.
  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate Test Compound (1 µM) for 5 min at 37°C. Control: Include Verapamil (high clearance) and Warfarin (low clearance).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Critical Checkpoint: If


 is unexpectedly long (>60 min) for a lipophilic compound, suspect CYP Inhibition . Run a secondary "Shift Assay" (IC50 with and without pre-incubation) to detect Mechanism-Based Inactivation (MBI).
Caco-2 Permeability with pH Gradient

Objective: Mimic oral absorption and lysosomal trapping (relevant for quinolines).

  • Setup: Culture Caco-2 cells on Transwell inserts (21 days). TEER > 300

    
    .
    
  • Apical (A) Loading: pH 6.5 (mimics jejunum).

  • Basolateral (B) Receiver: pH 7.4 (mimics blood).

  • Procedure: Measure

    
     (A
    
    
    
    B) and
    
    
    (B
    
    
    A).
  • Data Interpretation:

    • Efflux Ratio (ER) =

      
      .
      
    • If ER > 2, the compound is likely a P-gp substrate.

    • Note: Imidazole-quinolines often show high passive permeability but may be P-gp substrates if the linker is bulky.

Case Study: Antimalarial Efficacy vs. Bioavailability[1]

A direct comparison of a Linked Hybrid (Compound 11) versus a Fused Analog (Compound 10h) illustrates the trade-offs.

  • Compound 11 (Linked):

    • Structure: 7-chloroquinoline linked to imidazole via a propyl chain.[4]

    • PK Outcome: High lipophilicity (

      
      ). Excellent passive diffusion. Large 
      
      
      
      allows targeting of intra-erythrocytic parasites.
    • Limitation: High CYP3A4 inhibition (

      
      ), restricting co-administration with other metabolically labile drugs.
      
  • Compound 10h (Fused Imidazo[4,5-c]quinoline):

    • Structure: Rigid tricyclic core.

    • PK Outcome: Poor aqueous solubility led to negligible oral bioavailability in rats.

    • Solution: Developed as a prodrug (esterification of the carboxylic moiety). The prodrug showed rapid hydrolysis in liver S9 fractions, releasing the active parent drug systemically, achieving therapeutic plasma levels.

Visualization 2: PK Optimization Workflow

PKWorkflow Screen Hit Identification (Imidazole-Quinoline) Solubility Solubility Screen (pH 1.2, 6.8, 7.4) Screen->Solubility Decision1 Solubility > 50 µM? Solubility->Decision1 MetStab Microsomal Stability (Human/Rat) Decision1->MetStab Yes Prodrug Prodrug Design (Ester/Salt) Decision1->Prodrug No CYP_Check CYP Inhibition (Type II Binding?) MetStab->CYP_Check Prodrug->MetStab Re-test Vivo In Vivo PK (Rat) Measure F%, Vd, Cl CYP_Check->Vivo If IC50 > 10µM

Figure 2: Decision tree for optimizing imidazole-quinoline pharmacokinetics. Note the critical loop for prodrug design if solubility fails.

References

  • Synthesis, biological evaluation, Structure - Activity relationship studies of quinoline-imidazole derivatives as potent antimalarial agents. Bioorganic Chemistry. Link

  • Discovery of 3H-imidazo[4,5-c]quinolin-4(5H)-ones as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors: use of a carboxylate prodrug to improve bioavailability. Bioorganic & Medicinal Chemistry. Link

  • Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry. Link

  • Contribution of Metabolites to P450 Inhibition–Based Drug–Drug Interactions. Drug Metabolism and Disposition. Link

  • Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes. Der Pharma Chemica. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Imidazol-1-ylmethyl-8-phenyl-quinoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-Imidazol-1-ylmethyl-8-phenyl-quinoline Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Safety Summary

Status: High-Potency Bioactive Candidate (PDE4A Inhibitor, IC50 ~9 nM) Default Biosafety Level: BSL-2 practices recommended due to potency.[1] Immediate Hazard Class: High Potency / Genotoxic Suspect .[1] Treat as a potential carcinogen and reproductive toxin based on the quinoline scaffold and nanomolar biological affinity.

Critical Directive: Do NOT handle this compound on an open bench. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.

Hazard Identification & Risk Assessment

Since a compound-specific Safety Data Sheet (SDS) is rarely available for early-stage research chemicals like 6-Imidazol-1-ylmethyl-8-phenyl-quinoline, safety protocols must be derived from Structure-Activity Relationships (SAR) and Surrogate Data .[1]

Structural Hazard Analysis
Structural MoietyAssociated HazardSource Reference
Quinoline Core Mutagenicity/Carcinogenicity : Quinolines are intercalating agents known to cause DNA damage.[1][3] Hepatic toxicity is a known class effect.[1][2]
Imidazole Ring Corrosivity/Irritation : Imidazoles can be severe eye irritants and skin sensitizers.[3]
8-Phenyl Substitution Lipophilicity/Bioavailability : Increases membrane permeability, enhancing dermal absorption risks.[1][4]
Potency (IC50 ~9 nM) Specific Target Organ Toxicity (STOT) : High affinity for PDE4A implies significant physiological effects (anti-inflammatory, emetic) at microgram exposure levels.[5]

Occupational Exposure Band (OEB) Assignment: Based on the 9 nM potency and genotoxic structural alerts, this compound is assigned to OEB 4 (Control range: 1–10 µg/m³).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for OEB 4 compounds.

A. Hand Protection (Double-Gloving Protocol)
  • Inner Glove: Nitrile (minimum 4 mil).

  • Outer Glove: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged solvent use.[1]

  • Rationale: Quinolines can permeate thin latex rapidly.[1] Double gloving provides a breakthrough time buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.

B. Respiratory Protection
  • Solid State (Powder): If weighing outside a filtered enclosure is unavoidable (not recommended), a P100/N99 Full-Face Respirator is required.[1] Surgical masks provide zero protection against nanomolar-potent dusts.[1]

  • Solution State: Standard laboratory ventilation (100 fpm face velocity) is sufficient if no aerosols are generated.

C. Body Protection
  • Standard: Tyvek® or equivalent disposable lab coat with elastic cuffs.[1]

  • Why: Cotton lab coats retain dust and can become a secondary source of exposure in common areas (e.g., cafeterias).

Operational Protocols
Protocol A: Solubilization of High-Potency Solids

The highest risk of exposure occurs during the transition from solid to liquid state.[1]

  • Preparation:

    • Place a disposable absorbent mat (benchkote) inside the fume hood.

    • Pre-weigh the solvent (DMSO is recommended for quinolines) in a septa-capped vial to avoid handling open liquids near the balance.[1]

  • Weighing:

    • Use an anti-static gun on the weighing boat to prevent electrostatic scattering of the powder.

    • Weigh the compound. Do not use a spatula if possible; tap gently from the source vial or use a disposable anti-static micro-scoop.

  • Solubilization:

    • Add the solid to the vial.

    • Immediately cap the vial.

    • Vortex inside the hood.

    • Wipe the exterior of the vial with a Kimwipe dampened with methanol before removing it from the hood.

Protocol B: Waste Disposal & Decontamination
  • Solid Waste: All contaminated gloves, weighing boats, and pipette tips must be segregated into a "High Potency/Cytotoxic" waste stream (often yellow bags/bins), NOT general chemical waste.

  • Liquid Waste: Segregate into "Halogenated/Toxic" solvent waste.[1]

  • Decontamination Solution:

    • Surface Decon: 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol.

    • Mechanism:[1][4][5] Bleach oxidizes the imidazole and quinoline rings, disrupting the pharmacophore before removal.

Visualized Workflows
Figure 1: PPE Decision Logic for Potent Quinolines

This decision tree guides the researcher through PPE selection based on the physical state and quantity of the compound.

PPE_Decision_Tree Start Start: Handling 6-Imidazol-1-ylmethyl-8-phenyl-quinoline State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Quantity Quantity > 5 mg? Solid->Quantity Aerosol Aerosol Generation? (Sonication/Vortexing) Liquid->Aerosol HighExp High Risk: Powder Containment Hood + Double Nitrile + Tyvek Sleeves Quantity->HighExp Yes LowExp Moderate Risk: Standard Fume Hood + Double Nitrile Quantity->LowExp No YesAero Use Fume Hood + Goggles + Face Shield Aerosol->YesAero Yes NoAero Standard PPE: Lab Coat + Nitrile Gloves + Safety Glasses Aerosol->NoAero No

Caption: PPE selection logic based on physical state and exposure potential. Red nodes indicate critical control points requiring enhanced protection.[1]

Figure 2: Emergency Spill Response Pathway

Immediate actions to take in the event of a spill outside of containment.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area (Allow aerosols to settle for 15 min) Spill->Evacuate PPE_Don 2. Don Emergency PPE (Double Gloves, N95/P100, Goggles) Evacuate->PPE_Don Contain 3. Containment Cover with absorbent pads Do NOT sweep dry powder PPE_Don->Contain Decon 4. Decontamination Apply 10% Bleach (30 min contact) Then Water/Ethanol Wash Contain->Decon Dispose 5. Disposal Seal in HazMat bag Label as 'Cytotoxic/Potent' Decon->Dispose

Caption: Step-by-step emergency response protocol for spills involving potent quinoline derivatives.

Quantitative Data Summary
ParameterValue / RecommendationNote
Target PDE4A (Phosphodiesterase 4A)Involved in inflammation/immunology [5]
Potency (IC50) ~9 nMHighly Potent (OEB 4)
Molecular Weight ~299.35 g/mol Small molecule, easily aerosolized
Glove Material Nitrile (0.11 mm / 4 mil)Breakthrough < 15 min for fused aromatics in organic solvents.[1] Change immediately upon splash.
Solubility DMSO (>10 mg/mL), EthanolAvoid solubilizing in volatile solvents (DCM/Ether) to reduce inhalation risk.
References
  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of Quinoline. Technical Report Series No. 411. Available at: [Link][1]

  • ECHA (European Chemicals Agency). Substance Information: Quinoline - Mutagenicity and Carcinogenicity.[1] Available at: [Link][1]

  • PubChem. Compound Summary for Imidazole (CID 795). National Library of Medicine. Available at: [Link][1]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25.[1] Available at: [Link][1]

  • BindingDB. Target Affinity Data for 6-Imidazol-1-ylmethyl-8-phenyl-quinoline (Monomer ID 50092624).[1] Available at: [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.